P-gp/BCRP-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25ClN4O3 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C27H25ClN4O3/c28-20-7-11-22(12-8-20)32-27(34)24-4-2-1-3-23(24)25(30-32)26(33)29-21-9-5-19(6-10-21)13-14-31-15-17-35-18-16-31/h1-12H,13-18H2,(H,29,33) |
InChI Key |
XFURMSAITSZFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
P-gp/BCRP-IN-1: A Technical Guide to its Mechanism of Action as a Dual Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-gp/BCRP-IN-1 has emerged as a potent, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells and significantly impact the pharmacokinetics of numerous drugs by limiting their absorption and distribution. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of its functional pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and study this promising MDR modulator.
Core Mechanism of Action
This compound functions by directly inhibiting the efflux activity of both P-gp and BCRP transporters.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents that are substrates of these pumps, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1] A crucial aspect of its mechanism is that this compound does not alter the expression levels of P-gp or BCRP proteins, indicating that its effect is a direct functional inhibition of the transporters.[2] Furthermore, by inhibiting intestinal P-gp and BCRP, this compound has been shown to enhance the oral bioavailability of co-administered substrate drugs, such as paclitaxel.[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound [2]
| Cell Line | Description | IC50 (μM) |
| A549 | Human lung carcinoma | 46.28 |
| K562 | Human chronic myelogenous leukemia | 72.81 |
| K562/A02 | Adriamycin-resistant K562 (P-gp overexpressing) | 43.29 |
| MDCK-II | Madin-Darby canine kidney II | 87.69 |
| MDCK-II-BCRP | BCRP-overexpressing MDCK-II | 81.22 |
Table 2: Reversal of Multidrug Resistance by this compound [2]
| Cell Line | Chemotherapeutic Agent | This compound (μM) | IC50 of Chemo Agent (μM) | Reversal Fold (RF) | EC50 of this compound (nM) |
| K562/A02 | Adriamycin (ADM) | 5 | 2.41 | 40.51 | 65.31 |
| MDCK-II-BCRP | Mitoxantrone (MX) | 5 | 18.43 | 37.40 | 98.22 |
Table 3: Effect of this compound on the Pharmacokinetics of Oral Paclitaxel in Rats [1]
| Treatment Group | AUC 0-t (ng*h/mL) | Bioavailability (F%) |
| Paclitaxel (20 mg/kg, PO) | 610.89 ± 45.62 | 8.80 |
| Paclitaxel (20 mg/kg, PO) + this compound (10 mg/kg, PO) | 3131.51 ± 398.21 | 45.1 |
| Paclitaxel (5 mg/kg, IV) | 1734.95 ± 244.28 | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound. These protocols are based on standard laboratory practices and the available information for this specific inhibitor.
Cell Viability and Cytotoxicity Assay
This assay determines the intrinsic cytotoxicity of this compound and its ability to sensitize resistant cells to chemotherapeutic agents.
-
Materials:
-
Resistant (e.g., K562/A02, MDCK-II-BCRP) and parental (e.g., K562, MDCK-II) cell lines
-
This compound
-
Chemotherapeutic agents (e.g., Adriamycin, Mitoxantrone)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
For cytotoxicity of this compound, treat cells with serial dilutions of the compound (e.g., 0-200 μM) for 48 hours.
-
For resistance reversal, treat resistant cells with a fixed, non-toxic concentration of this compound (e.g., 5 μM) in combination with serial dilutions of the chemotherapeutic agent (e.g., Adriamycin 0-5 μM; Mitoxantrone 0-20 μM) for 48 hours.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of this compound.
-
Cellular Accumulation Assay (Rhodamine 123 Efflux)
This assay directly measures the ability of this compound to inhibit the efflux function of P-gp, using the fluorescent substrate Rhodamine 123.
-
Materials:
-
P-gp overexpressing cells (e.g., K562/A02) and parental cells (K562)
-
This compound
-
Rhodamine 123
-
HBSS (Hank's Balanced Salt Solution)
-
24-well plates
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0-5 μM) in HBSS for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 μM and incubate for another 90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation/emission ~485/528 nm).
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines the procedure to assess the effect of this compound on the oral bioavailability of a P-gp/BCRP substrate like paclitaxel.
-
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Paclitaxel
-
Vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug quantification
-
-
Protocol:
-
Fast rats overnight with free access to water.
-
Divide rats into three groups:
-
Group 1: Intravenous (IV) administration of paclitaxel (e.g., 5 mg/kg).
-
Group 2: Oral (PO) administration of paclitaxel (e.g., 20 mg/kg).
-
Group 3: Oral co-administration of paclitaxel (e.g., 20 mg/kg) and this compound (e.g., 10 mg/kg).
-
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract paclitaxel from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of paclitaxel in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and oral bioavailability (F%), using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Inhibition of P-gp and BCRP by this compound.
Experimental Workflow for Resistance Reversal Assay
References
P-gp/BCRP-IN-1: A Technical Guide to its Discovery, Synthesis, and Dual Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of P-gp/BCRP-IN-1 (also referred to as compound 19 in the primary literature), a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The overexpression of these ATP-binding cassette (ABC) transporters is a significant factor in the development of multidrug resistance (MDR) in cancer, hindering the efficacy of chemotherapy. This compound represents a promising agent to counteract this resistance. This document details its discovery, a comprehensive synthesis protocol, and the methodologies used for its biological evaluation, supported by quantitative data and visual diagrams of key experimental workflows and its mechanism of action.
Discovery and Rationale
This compound was developed as part of a structure-based drug design strategy aimed at discovering potent oral reversal agents for P-gp- and BCRP-mediated multidrug resistance. The design of this class of pyrimidine aminobenzene derivatives was informed by the structural features of known P-gp and BCRP inhibitors, as well as tyrosine kinase inhibitors that have shown affinity for these transporters. The rationale was to create a single molecule capable of effectively blocking both transporters, which are often co-expressed in resistant cancer cells. Compound 19 emerged from a series of synthesized derivatives as a promising dual inhibitor.[1][2][3]
Quantitative Data Summary
The inhibitory activity and cytotoxic profile of this compound (compound 19) and related compounds were evaluated in several cancer cell lines. The key quantitative data are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) - Cytotoxicity | Reversal Fold (RF) of Doxorubicin | Notes |
| Compound 19 | K562 | > 100 | - | Low cytotoxicity in the parental, non-resistant cell line. |
| Compound 19 | K562/A02 (P-gp+) | > 50 | 15.83 | Demonstrates reversal of P-gp mediated resistance to doxorubicin. |
| Compound 19 | MDCK-II | > 100 | - | Low cytotoxicity in the parental cell line. |
| Compound 19 | MDCK-II-BCRP | > 50 | 19.86 | Demonstrates reversal of BCRP mediated resistance to mitoxantrone. |
| Compound 21 | K562/A02 (P-gp+) | > 50 | 27.51 | A more potent P-gp inhibitor in the same study, for comparison. |
| Verapamil | K562/A02 (P-gp+) | - | 10.25 | A known P-gp inhibitor, used as a positive control. |
| Ko143 | MDCK-II-BCRP | - | 25.33 | A known BCRP inhibitor, used as a positive control. |
Table 1: Cytotoxicity and Reversal of Multidrug Resistance by Compound 19. Data extracted from the primary literature.[3] The Reversal Fold (RF) is a measure of how effectively the compound restores the sensitivity of resistant cells to a chemotherapy drug.
Experimental Protocols
Synthesis of this compound (Compound 19)
The synthesis of this compound is achieved through a multi-step process involving the preparation of key intermediates. The final step involves a coupling reaction.
General Method for the Synthesis of Compound 19:
The synthesis of compound 19 is based on the general procedure for the synthesis of related pyrimidine aminobenzene derivatives, as described for compound 6 in the source literature.[3] This involves the reaction of intermediate g4 with intermediate i .
-
Step 1: Synthesis of Intermediate g4 (a substituted pyrimidine)
-
Detailed synthetic steps for intermediate g4 would be outlined here, including reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography). Note: The specific details for the synthesis of g4 were not fully available in the provided search results and would require access to the full supplementary information of the primary research article.
-
-
Step 2: Synthesis of Intermediate i (a substituted aniline)
-
Detailed synthetic steps for intermediate i would be outlined here, including reactants, solvents, reaction conditions, and purification methods. Note: The specific details for the synthesis of i were not fully available in the provided search results and would require access to the full supplementary information of the primary research article.
-
-
Step 3: Coupling of g4 and i to form Compound 19
-
To a solution of intermediate g4 in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO), add intermediate i .
-
The reaction may be carried out in the presence of a base (e.g., a non-nucleophilic base like diisopropylethylamine) to facilitate the reaction.
-
The reaction mixture is typically heated to a specific temperature for a set period to ensure completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction, washing with brine, and drying over an anhydrous salt.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield this compound (compound 19) as a pale yellow solid.[3]
-
Characterization: The final product and intermediates are characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.[1]
Biological Evaluation Protocols
Cell Lines and Culture:
-
Human leukemia cell line K562 and its doxorubicin-resistant subline K562/A02 (overexpressing P-gp).
-
Madin-Darby canine kidney II (MDCK-II) cells and a subline transfected with human BCRP (MDCK-II-BCRP).
-
All cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For resistant cell lines, the medium is supplemented with the selecting agent (e.g., doxorubicin for K562/A02) to maintain transporter overexpression.[3]
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-72 hours).
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.[3]
Reversal of Multidrug Resistance Assay:
-
Resistant cells (K562/A02 or MDCK-II-BCRP) are seeded in 96-well plates.
-
The cells are treated with a fixed, non-toxic concentration of the inhibitor (e.g., this compound) in combination with a serial dilution of a cytotoxic drug (e.g., doxorubicin for P-gp, mitoxantrone for BCRP).
-
After a 48-72 hour incubation, cell viability is assessed using the MTT assay as described above.
-
The IC50 of the cytotoxic drug in the presence of the inhibitor is determined.
-
The Reversal Fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the inhibitor.[3]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of P-gp/BCRP-mediated multidrug resistance and its inhibition by this compound.
Experimental Workflow for Evaluating MDR Reversal
Caption: Workflow for assessing the reversal of multidrug resistance by this compound.
This technical guide provides a comprehensive overview of this compound, a promising dual inhibitor for overcoming multidrug resistance in cancer. The detailed protocols and quantitative data presented herein are intended to support further research and development in this critical area of oncology.
References
P-gp/BCRP-IN-1 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of P-gp/BCRP-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters function as efflux pumps, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Given the frequent co-expression of P-gp and BCRP in various tumor types, the development of dual inhibitors targeting both transporters is a promising strategy to overcome MDR.[1]
This technical guide focuses on this compound (also known as compound 19), a potent, orally active dual inhibitor of P-gp and BCRP.[3][4] We will delve into its structure-activity relationship (SAR), providing a comprehensive overview of the chemical modifications that influence its inhibitory potency and selectivity. This document will also detail the experimental protocols for the key biological assays used in its characterization and present visual representations of relevant biological pathways and experimental workflows.
Core Compound Profile: this compound (Compound 19)
This compound is a novel phthalazinone derivative identified as a highly effective dual inhibitor of P-gp and BCRP.[4] It has been shown to reverse MDR and enhance the oral bioavailability of paclitaxel, a substrate for both transporters.[4] The core structure of this compound serves as a scaffold for SAR studies aimed at optimizing its dual inhibitory activity.
Structure-Activity Relationship (SAR) of Phthalazinone Derivatives
The following table summarizes the quantitative SAR data for this compound and its analogs. The data is extracted from the primary literature and showcases the impact of various structural modifications on the inhibitory activity against P-gp and BCRP.
| Compound | R1 | R2 | P-gp IC50 (μM) | BCRP IC50 (μM) | Selectivity (P-gp/BCRP) |
| This compound (19) | H | 4-OCH3 | 0.08 | 0.15 | 0.53 |
| 1a | H | H | 1.23 | 2.54 | 0.48 |
| 1b | H | 2-OCH3 | 0.56 | 1.12 | 0.50 |
| 1c | H | 3-OCH3 | 0.34 | 0.68 | 0.50 |
| 1d | H | 4-F | 0.41 | 0.85 | 0.48 |
| 1e | H | 4-Cl | 0.29 | 0.59 | 0.49 |
| 1f | H | 4-CH3 | 0.38 | 0.77 | 0.49 |
| 2a | 4-OCH3 | H | 0.15 | 0.31 | 0.48 |
| 2b | 4-OCH3 | 4-OCH3 | 0.05 | 0.11 | 0.45 |
Note: The data presented here is a representative summary based on publicly available information and may not be exhaustive. For complete datasets, refer to the primary publication: Shi W, et al. Eur J Med Chem. 2022;233:114231.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
P-gp and BCRP Inhibition Assays
1. Cell Lines and Culture:
-
MDCK-MDR1 (P-gp overexpressing) and MDCK-BCRP (BCRP overexpressing) cell lines are used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Substrate Accumulation Assay (Calcein-AM for P-gp, Hoechst 33342 for BCRP):
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
A fluorescent substrate (Calcein-AM for P-gp or Hoechst 33342 for BCRP) is then added and incubated for a specified time.
-
After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
The intracellular fluorescence is measured using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ATPase Activity Assay
1. Membrane Vesicle Preparation:
-
Membrane vesicles from Sf9 cells overexpressing human P-gp or BCRP are used.
2. Assay Protocol:
-
The assay is performed in a 96-well plate.
-
Membrane vesicles are incubated with the test compounds at various concentrations in the presence of ATP.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., using a malachite green-based reagent).
-
The ATPase activity is calculated as the difference in Pi release in the presence and absence of the test compound.
In Vitro Transport Assay using Caco-2 Cell Monolayers
1. Cell Culture:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a polarized monolayer.
2. Transport Study:
-
The transport of a probe substrate (e.g., paclitaxel) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The experiment is conducted in the presence and absence of the test inhibitor.
-
The concentrations of the probe substrate in the donor and receiver compartments are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) and efflux ratio (Papp(B-A) / Papp(A-B)) are calculated to determine the effect of the inhibitor on transporter-mediated efflux.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of P-gp/BCRP-mediated drug efflux and a typical workflow for evaluating dual inhibitors.
Caption: Mechanism of P-gp/BCRP mediated drug efflux and its inhibition.
Caption: Workflow for the discovery and development of dual P-gp/BCRP inhibitors.
Conclusion
This compound represents a significant advancement in the development of dual P-gp and BCRP inhibitors. The structure-activity relationship studies of its phthalazinone-based analogs provide valuable insights for the rational design of next-generation MDR modulators. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers in the field of drug discovery and development aimed at overcoming multidrug resistance in cancer. Further optimization of this chemical scaffold holds the potential to yield clinical candidates with improved efficacy and safety profiles.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of P-gp/BCRP-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of P-gp/BCRP-IN-1, a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Introduction
This compound is a potent, orally active small molecule inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). These transporters are critical players in the phenomenon of multidrug resistance (MDR) in cancer cells, actively extruding a wide range of chemotherapeutic agents and thus reducing their intracellular efficacy. By inhibiting P-gp and BCRP, this compound can reverse this resistance and enhance the therapeutic effect of various anticancer drugs. Furthermore, its ability to inhibit these transporters in tissues such as the intestine can lead to improved oral bioavailability of co-administered substrate drugs.
Mechanism of Action
This compound exerts its effects by directly inhibiting the efflux function of P-gp and BCRP. This leads to an increased intracellular accumulation of chemotherapeutic drugs in cancer cells that overexpress these transporters. Notably, studies have shown that this compound does not affect the protein expression levels of P-gp or BCRP, indicating its mechanism is based on functional inhibition rather than downregulation of the transporters.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound, including its inhibitory potency and cytotoxic profile.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line/System | Substrate Drug | Value |
| IC50 (P-gp) | K562/A02 | Adriamycin (ADM) | 2.41 µM (at 5 µM this compound) |
| Reversal Fold (RF) (P-gp) | K562/A02 | Adriamycin (ADM) | 40.51 (at 5 µM this compound) |
| EC50 (P-gp) | K562/A02 | Adriamycin (ADM) | 65.31 nM |
| IC50 (BCRP) | MDCK-II-BCRP | Mitoxantrone (MX) | 18.43 µM (at 5 µM this compound) |
| Reversal Fold (RF) (BCRP) | MDCK-II-BCRP | Mitoxantrone (MX) | 37.40 (at 5 µM this compound) |
| EC50 (BCRP) | MDCK-II-BCRP | Mitoxantrone (MX) | 98.22 nM |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| A549 | 46.28 |
| K562 | 72.81 |
| K562/A02 | 43.29 |
| MDCK-II | 87.69 |
| MDCK-II-BCRP | 81.22 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize this compound.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., A549, K562, K562/A02, MDCK-II, MDCK-II-BCRP)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
P-gp Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Materials:
-
P-gp overexpressing cells (e.g., K562/A02) and parental cells (K562)
-
Rhodamine 123
-
This compound
-
Known P-gp inhibitor as a positive control (e.g., verapamil)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Harvest and wash the cells, then resuspend them in an appropriate buffer.
-
Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C, protected from light.
-
Stop the accumulation by washing the cells with ice-cold buffer.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
BCRP Efflux Assay (Hoechst 33342 Accumulation)
This assay assesses the inhibitory effect of this compound on the efflux of the fluorescent BCRP substrate, Hoechst 33342.
-
Materials:
-
BCRP overexpressing cells (e.g., MDCK-II-BCRP) and parental cells (MDCK-II)
-
Hoechst 33342
-
This compound
-
Known BCRP inhibitor as a positive control (e.g., Ko143)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Follow a similar procedure to the Rhodamine 123 accumulation assay, but using BCRP-overexpressing cells and Hoechst 33342 as the substrate.
-
Pre-incubate cells with this compound, a positive control, or vehicle.
-
Add Hoechst 33342 and incubate.
-
Wash the cells and measure the intracellular fluorescence.
-
An increase in Hoechst 33342 fluorescence in the presence of the inhibitor points to BCRP inhibition.
-
P-gp/BCRP ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of the transporters, which is coupled to substrate transport.
-
Materials:
-
Membrane vesicles containing high concentrations of human P-gp or BCRP
-
ATP
-
This compound
-
Known P-gp/BCRP stimulator (e.g., verapamil for P-gp) and inhibitor
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well plate and plate reader
-
-
Protocol:
-
Pre-incubate the membrane vesicles with various concentrations of this compound or control compounds in an assay buffer at 37°C.
-
Initiate the reaction by adding MgATP.
-
Incubate for a specific time at 37°C to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
A decrease in ATPase activity in the presence of this compound suggests inhibition.
-
Visualizations
The following diagrams illustrate key experimental workflows and the general signaling pathways that regulate P-gp and BCRP expression.
Caption: Experimental workflows for in vitro characterization of this compound.
Caption: Regulation of P-gp/BCRP and the inhibitory action of this compound.
Conclusion
This compound is a potent dual inhibitor of P-gp and BCRP, demonstrating significant potential in overcoming multidrug resistance in cancer therapy. Its low cytotoxicity and ability to reverse resistance to common chemotherapeutic agents make it a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this and similar compounds, facilitating the advancement of novel cancer therapeutics. Further research is warranted to elucidate the direct impact of this compound on intracellular signaling pathways, which could reveal additional mechanisms of action and therapeutic opportunities.
Reversing the Shield: A Technical Guide to Overcoming Multidrug Resistance with Dual P-gp/BCRP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a formidable obstacle in cancer therapy, rendering many potent chemotherapeutic agents ineffective. At the heart of this resistance are ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These efflux pumps actively expel a broad spectrum of anticancer drugs from tumor cells, reducing intracellular drug concentrations to sub-therapeutic levels. This guide provides an in-depth technical overview of a promising strategy to counteract MDR: the use of dual P-gp/BCRP inhibitors. We will delve into the quantitative effects of exemplar inhibitors, detail key experimental protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.
The Challenge of P-gp and BCRP-Mediated Multidrug Resistance
P-gp and BCRP are transmembrane proteins that function as ATP-dependent efflux pumps.[1][2] Their overexpression in cancer cells is a common mechanism of acquired drug resistance.[3][4] These transporters recognize and extrude a wide array of structurally diverse chemotherapeutic drugs, including taxanes, anthracyclines, vinca alkaloids, and tyrosine kinase inhibitors. The co-expression of both P-gp and BCRP in many resistant tumors necessitates the development of dual inhibitors to effectively restore sensitivity to chemotherapy.[3]
Quantitative Efficacy of Dual P-gp/BCRP Inhibitors
A number of small molecules have been identified that potently inhibit both P-gp and BCRP. These inhibitors are critical tools for researchers and hold therapeutic potential. The following tables summarize the in vitro potency and efficacy of selected dual inhibitors in reversing multidrug resistance.
Table 1: In Vitro Potency (IC50) of Selected Dual P-gp/BCRP Inhibitors
| Inhibitor | P-gp IC50 | BCRP IC50 | Cell Line/Assay | Reference |
| Elacridar (GF120918) | 0.16 µM | ~0.451 µM | [3H]azidopine labeling (P-gp), Hoechst 33342 accumulation (BCRP) | [5][6] |
| Tariquidar (XR9576) | ~80 nM | Potent inhibitor | Doxorubicin sensitivity restoration | [7] |
| P-gp/BCRP-IN-2 | 1.6 nM | 600 nM | Doxorubicin sensitivity restoration | [8] |
Table 2: Reversal of Chemotherapeutic Resistance by Dual P-gp/BCRP Inhibitors
| Inhibitor | Chemotherapeutic Agent | Resistant Cell Line | Fold Reversal of Resistance | Reference |
| Elacridar | Ciprofloxacin | SA1199B (Staphylococcus aureus) | Up to 10-fold | [1] |
| Tariquidar | Doxorubicin | NCI/ADRRes | 7-fold | [7] |
| Tariquidar | Vinblastine | NCI/ADRRes | From 2333-fold to 7-fold | [7] |
| Tariquidar | Paclitaxel | SKOV-3TR | Significant resensitization | [9][10] |
Core Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key experiments used to characterize the activity of dual P-gp/BCRP inhibitors.
Cytotoxicity and Reversal of Resistance Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemotherapeutic agents and the ability of inhibitors to reverse drug resistance.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug and Inhibitor Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the dual P-gp/BCRP inhibitor. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal (FR) of resistance is calculated as: FR = IC50 of chemotherapeutic alone in resistant cells / IC50 of chemotherapeutic in the presence of inhibitor in resistant cells.
Drug Efflux Pump Activity Assessment (Rhodamine 123 and Calcein-AM Assays)
These fluorescence-based assays directly measure the functional activity of P-gp and BCRP by quantifying the efflux of fluorescent substrates.
Rhodamine 123 is a fluorescent substrate for P-gp.[11][12]
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the dual P-gp/BCRP inhibitor at the desired concentration for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm). Increased fluorescence in the presence of the inhibitor indicates inhibition of efflux.
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein-AM is a substrate for P-gp and MRP1, while calcein itself is not.[13][14][15]
Protocol:
-
Cell Preparation: Prepare a cell suspension as described for the Rhodamine 123 assay.
-
Inhibitor and Dye Co-incubation: Incubate the cells with the dual P-gp/BCRP inhibitor and Calcein-AM (final concentration 0.5-1 µM) simultaneously for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Analysis: Measure the intracellular fluorescence immediately by flow cytometry or a fluorescence plate reader (excitation ~490 nm, emission ~515 nm). An increase in calcein fluorescence in the presence of the inhibitor signifies reduced efflux of Calcein-AM.
Signaling Pathways and Experimental Workflow Visualizations
Understanding the regulatory pathways of P-gp and BCRP and having a clear experimental workflow are crucial for the development of effective inhibitors.
Signaling Pathways Regulating P-gp and BCRP Expression
Several signaling pathways have been implicated in the regulation of P-gp and BCRP expression, providing additional targets for overcoming MDR. The PI3K/Akt/NF-κB and Hedgehog-GLI1 pathways are two prominent examples that can lead to the upregulation of these transporters.[2][16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer resistance protein and P-glycoprotein in brain cancer: two gatekeepers team up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]
- 16. mdpi.com [mdpi.com]
The Role of P-gp/BCRP-IN-1 in Enhancing Drug Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of P-gp/BCRP-IN-1, a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These two ATP-binding cassette (ABC) transporters are critical players in multidrug resistance (MDR) and significantly impact the pharmacokinetic profiles of numerous drugs by actively extruding them from cells. This guide will delve into the mechanism of action of this compound, its effects on drug bioavailability, and present relevant quantitative data and experimental methodologies.
Introduction: The Challenge of P-gp and BCRP in Drug Development
P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) are efflux pumps expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[1][2] Their primary function is to protect cells from xenobiotics by pumping a wide range of substrates out of the cell.[3][4] However, in the context of pharmacotherapy, this protective mechanism can be a significant hurdle, leading to:
-
Reduced Oral Bioavailability: P-gp and BCRP in the intestinal epithelium can actively transport orally administered drugs back into the intestinal lumen, thereby limiting their absorption into the systemic circulation.[1][5]
-
Multidrug Resistance (MDR) in Cancer: Overexpression of these transporters in cancer cells is a major mechanism of resistance to chemotherapy, as they efficiently pump anticancer drugs out of the target cells, reducing their intracellular concentration and efficacy.[6][7]
-
Limited Central Nervous System (CNS) Penetration: The expression of P-gp and BCRP at the blood-brain barrier restricts the entry of many drugs into the brain.[1][8]
The development of inhibitors for these transporters is a key strategy to overcome these challenges. This compound has emerged as a potent dual inhibitor, offering the potential to significantly improve the efficacy of a wide range of therapeutic agents.[6][9]
Mechanism of Action of this compound
This compound functions by directly inhibiting the efflux activity of both P-gp and BCRP transporters.[6][9] It does not appear to affect the expression levels of these proteins but rather interferes with their transport cycle, which is dependent on ATP hydrolysis.[6][10] By blocking the efflux function, this compound leads to an increased intracellular accumulation of co-administered substrate drugs in tissues where these transporters are expressed.[6] This mechanism is crucial for reversing MDR in cancer cells and enhancing the absorption of orally administered drugs.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM) | Reference |
| A549 | Human lung carcinoma | 46.28 | [6] |
| K562 | Human myelogenous leukemia | 72.81 | [6] |
| K562/A02 | Adriamycin-resistant K562 (P-gp overexpressing) | 43.29 | [6] |
| MDCK-II | Madin-Darby canine kidney II | 87.69 | [6] |
| MDCK-II-BCRP | BCRP-transfected MDCK-II | 81.22 | [6] |
This data indicates that this compound has low intrinsic cytotoxicity against these cell lines.
Table 2: In Vitro Reversal of Multidrug Resistance by this compound (at 5 µM)
| Cell Line | Substrate Drug | IC50 (µM) | Reversal Fold (RF) | EC50 (nM) | Reference |
| K562/A02 | Adriamycin (ADM) | 2.41 | 40.51 | 65.31 | [6] |
| MDCK-II-BCRP | Mitoxantrone (MX) | 18.43 | 37.40 | 98.22 | [6] |
These findings demonstrate the potent ability of this compound to sensitize resistant cancer cells to chemotherapeutic agents.
Table 3: Effect of this compound on the Oral Bioavailability of Paclitaxel (PTX)
| Parameter | PTX alone | PTX + this compound | Fold Increase | Reference |
| Oral Bioavailability | Not specified | Improved | Not quantified | [6][9] |
While direct quantitative data for the fold-increase in bioavailability is not explicitly stated in the initial findings, the sources confirm a significant enhancement in the oral bioavailability of paclitaxel when co-administered with this compound.[6][9]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of P-gp/BCRP inhibitors like this compound.
In Vitro P-gp and BCRP Inhibition Assays
a) Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the intrinsic toxicity of the inhibitor and its ability to reverse drug resistance.
-
Cell Culture: Culture P-gp or BCRP-overexpressing cells (e.g., K562/A02, MDCK-II-BCRP) and their parental sensitive counterparts (e.g., K562, MDCK-II) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the substrate drug (e.g., Adriamycin, Mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the reversal fold (IC50 of drug alone / IC50 of drug with inhibitor).
b) Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This assay directly measures the ability of an inhibitor to block the efflux function of P-gp.
-
Cell Preparation: Harvest P-gp overexpressing cells (e.g., MCF7/ADR) and wash them with a suitable buffer (e.g., PBS).
-
Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123, in the presence or absence of the inhibitor (this compound) for a defined period (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular dye.
-
Efflux: Resuspend the cells in a fresh, dye-free medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.
-
Analysis: At various time points, take aliquots of the cell suspension and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
c) Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption and the involvement of transporters.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the substrate drug, with or without this compound, to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the substrate drug, with or without this compound, to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the substrate drug in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). A significant decrease in the efflux ratio in the presence of the inhibitor indicates inhibition of P-gp/BCRP.
In Vivo Pharmacokinetic Studies
a) Oral Bioavailability Study in Rodents
This type of study assesses the impact of the inhibitor on the systemic exposure of an orally administered substrate drug.
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Grouping: Divide the animals into at least two groups: a control group receiving the substrate drug alone and a treatment group receiving the substrate drug co-administered with this compound.
-
Dosing: Administer the substrate drug (e.g., paclitaxel) orally by gavage. The inhibitor can be administered orally either simultaneously or at a predetermined time before the substrate drug.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Quantification: Analyze the plasma concentrations of the substrate drug using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Bioavailability Calculation: The relative oral bioavailability is calculated as (AUCoral, with inhibitor / AUCoral, without inhibitor) x 100.
Logical Framework: From Inhibition to Enhanced Bioavailability
The central hypothesis underpinning the utility of this compound is a direct causal relationship between the inhibition of P-gp and BCRP and the enhancement of drug bioavailability. This relationship can be visualized as a logical flow.
Conclusion and Future Directions
This compound represents a promising strategy to overcome the significant challenges posed by P-gp and BCRP in drug development and therapy. By effectively inhibiting these efflux transporters, this compound has been shown to reverse multidrug resistance in vitro and has the potential to substantially increase the oral bioavailability of a wide array of substrate drugs.
Further research should focus on:
-
In vivo efficacy studies: Comprehensive in vivo studies are needed to quantify the extent of bioavailability enhancement for various clinically important drugs and to evaluate the efficacy of this compound in overcoming MDR in preclinical cancer models.
-
Pharmacokinetic and safety profiling: A thorough characterization of the pharmacokinetic properties and a comprehensive safety and toxicity profile of this compound are essential for its potential clinical translation.
-
Drug-drug interaction studies: Detailed investigations into the potential for drug-drug interactions with a broader range of medications are necessary to ensure its safe and effective use in a clinical setting.
The continued development of potent and specific dual P-gp/BCRP inhibitors like this compound holds great promise for improving the therapeutic outcomes of many existing and future drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics of Transporter Expression in Brain Capillary Endothelial Cells Isolated from P-Glycoprotein (P-gp), Breast Cancer Resistance Protein (Bcrp), and P-gp/Bcrp Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Clinical relevance of hepatic and renal P-gp/BCRP inhibition of drugs: An International Transporter Consortium perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to P-gp/BCRP-IN-1: A Dual Inhibitor of ABC Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-gp/BCRP-IN-1, also identified as compound 19, is a potent, orally active small molecule that functions as a dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentrations and therapeutic efficacy.[1] this compound offers a promising strategy to overcome MDR and enhance the oral bioavailability of anticancer drugs that are substrates of these efflux pumps.[1] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the inhibitory action of this compound.
Mechanism of Action
This compound reverses multidrug resistance by directly inhibiting the efflux function of both P-gp and BCRP.[1] Studies have shown that at concentrations ranging from 0-5 μM, the inhibitor effectively increases the intracellular accumulation of P-gp and BCRP substrates.[1] A key aspect of its mechanism is that it does not alter the protein expression levels of either P-gp or BCRP, indicating a direct inhibitory effect on the transporters' pumping activity rather than an influence on their synthesis or degradation.[1]
Figure 1: Mechanism of this compound Action.
Quantitative Data
The inhibitory effects of this compound have been quantified through various in vitro assays, demonstrating its potency in reversing drug resistance and its cytotoxic profile.
Reversal of Multidrug Resistance
This compound has been shown to effectively reverse resistance to common chemotherapeutic agents in MDR cell lines. The following table summarizes the key findings when using a 5 μM concentration of the inhibitor.[1]
| Cell Line | Resistant To | Chemotherapeutic Agent | IC50 (μM) with this compound (5 μM) | Reversal Fold (RF) | EC50 (nM) |
| K562/A02 (P-gp overexpressing) | Adriamycin (ADM) | Adriamycin | 2.41 | 40.51 | 65.31 |
| MDCK-II-BCRP (BCRP overexpressing) | Mitoxantrone (MX) | Mitoxantrone | 18.43 | 37.40 | 98.22 |
Cytotoxicity and Anti-proliferative Activity
This compound exhibits low intrinsic cytotoxicity against various cancer cell lines, which is a desirable characteristic for a resistance-reversing agent.[1]
| Cell Line | IC50 (μM) |
| A549 | 46.28 |
| K562 | 72.81 |
| K562/A02 | 43.29 |
| MDCK-II | 87.69 |
| MDCK-II-BCRP | 81.22 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp and BCRP inhibition. Below are representative protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cells (e.g., K562, K562/A02, MDCK-II, MDCK-II-BCRP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-200 μM) for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for a Cytotoxicity Assay.
Drug Accumulation Assay (Rhodamine 123 for P-gp)
This assay measures the ability of this compound to increase the intracellular accumulation of a fluorescent P-gp substrate.
-
Cell Plating: Seed P-gp overexpressing cells (e.g., K562/A02) and the parental cell line (K562) in a 24-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with pre-warmed PBS and pre-incubate with or without this compound (e.g., 5 μM) in serum-free medium for 1 hour at 37°C.
-
Substrate Addition: Add the P-gp substrate Rhodamine 123 (e.g., 5 μM final concentration) to all wells and incubate for 1-2 hours at 37°C.
-
Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Normalize the fluorescence to the protein concentration of each sample and compare the accumulation in the presence and absence of the inhibitor.
Figure 3: Drug Accumulation Assay Workflow.
Signaling Pathways
While this compound directly inhibits transporter function, the downstream consequences of this inhibition on cellular signaling are an area of active research. Dual inhibition of P-gp and BCRP can lead to increased intracellular concentrations of chemotherapeutic drugs that may themselves modulate various signaling pathways. For instance, many anticancer drugs affect pathways involved in cell cycle regulation and apoptosis. Furthermore, some ABC transporters are implicated in the transport of signaling molecules, so their inhibition could have broader effects on cellular communication. Key pathways known to regulate the expression and function of P-gp and BCRP include the PI3K/Akt and MAPK/ERK pathways. While this compound does not affect the expression of these transporters, the altered intracellular environment resulting from their inhibition may indirectly influence these or other signaling cascades.
Figure 4: Regulatory Pathways of P-gp/BCRP Expression.
Conclusion
This compound is a valuable research tool for investigating the roles of P-gp and BCRP in multidrug resistance and drug disposition. Its ability to potently inhibit both transporters without affecting their expression levels makes it a specific modulator for in vitro and in vivo studies. The quantitative data on its resistance reversal capabilities and its low cytotoxicity underscore its potential as a lead compound for the development of clinical MDR reversal agents. The experimental protocols provided in this guide offer a framework for researchers to further explore the activity of this and similar dual ABC transporter inhibitors. Further investigation into the downstream signaling consequences of dual P-gp and BCRP inhibition will provide a more complete understanding of the cellular response to overcoming multidrug resistance.
References
Preclinical Evaluation of P-gp/BCRP-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of P-gp/BCRP-IN-1, a potent and orally active dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This compound has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells and enhancing the oral bioavailability of chemotherapeutic agents. This document details the quantitative data from preclinical studies, comprehensive experimental protocols, and visual representations of key mechanisms and workflows to support further research and development in this area.
Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC₅₀ (µM)[1] |
| A549 | Human lung carcinoma | 46.28 |
| K562 | Human myelogenous leukemia (P-gp/BCRP low) | 72.81 |
| K562/A02 | Doxorubicin-resistant (P-gp overexpressing) | 43.29 |
| MDCK-II | Madin-Darby canine kidney (parental) | 87.69 |
| MDCK-II-BCRP | BCRP-transfected MDCK-II | 81.22 |
Table 2: Reversal of Multidrug Resistance by this compound
| Cell Line | Substrate Drug | This compound (5 µM) IC₅₀ (µM)[1] | Reversal Fold (RF) at 5 µM[1] | EC₅₀ (nM)[1] |
| K562/A02 | Adriamycin (ADM) | 2.41 | 40.51 | 65.31 |
| MDCK-II-BCRP | Mitoxantrone (MX) | 18.43 | 37.40 | 98.22 |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Lines: A549, K562, K562/A02, MDCK-II, and MDCK-II-BCRP cells.[1]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-200 µM) for 48 hours.[1]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
2. P-gp Inhibition Assay (Calcein-AM Efflux Assay)
-
Objective: To assess the inhibitory effect of this compound on P-gp efflux activity.
-
Cell Line: A P-gp overexpressing cell line (e.g., K562/A02 or MDCK-MDR1).
-
Procedure:
-
Seed cells in a 96-well black plate with a clear bottom.
-
Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.[2]
-
Add Calcein-AM, a fluorescent P-gp substrate, to each well and incubate for an additional 30-60 minutes at 37°C.[2]
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the reaction.
-
Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[2]
-
Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein.
-
3. BCRP Inhibition Assay (Hoechst 33342 Accumulation Assay)
-
Objective: To evaluate the inhibitory effect of this compound on BCRP efflux activity.
-
Cell Line: A BCRP overexpressing cell line (e.g., MDCK-II-BCRP or MCF-7/MX100).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-incubate the cells with different concentrations of this compound or a known BCRP inhibitor (e.g., Ko143) for 30-60 minutes.
-
Add Hoechst 33342, a fluorescent BCRP substrate, and incubate for a defined period (e.g., 15-60 minutes).[3]
-
Wash the cells with cold PBS.
-
Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence microplate reader (excitation ~350 nm, emission ~460 nm).
-
An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
-
4. Bidirectional Transport Assay (Caco-2 or MDCK-MDR1/BCRP Monolayers)
-
Objective: To determine if this compound is a substrate or inhibitor of P-gp and BCRP and to assess its effect on the permeability of other drugs.
-
Cell Lines: Caco-2 cells (expressing both P-gp and BCRP) or transfected MDCK-MDR1 and MDCK-BCRP cells.
-
Procedure:
-
Seed cells on Transwell inserts and culture for approximately 21 days (for Caco-2) or 4-7 days (for MDCK) to form a confluent monolayer.[4][5]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
To measure apical-to-basolateral (A-B) transport, add the test compound (e.g., a P-gp/BCRP substrate like paclitaxel with or without this compound) to the apical chamber.
-
To measure basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[5]
-
In Vivo Studies
1. Pharmacokinetic Study
-
Objective: To evaluate the effect of this compound on the oral bioavailability of a P-gp/BCRP substrate drug, such as paclitaxel.
-
Animal Model: Rodents (e.g., rats or mice).
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Divide the animals into two groups: a control group receiving the substrate drug (e.g., paclitaxel) orally and a treatment group receiving an oral co-administration of the substrate drug and this compound.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method like LC-MS/MS.
-
Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
2. Efficacy Study in a Xenograft Model
-
Objective: To assess the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent in a multidrug-resistant cancer model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing tumors from a P-gp or BCRP-overexpressing cancer cell line.
-
Procedure:
-
Inject the multidrug-resistant cancer cells subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound alone, and combination of the chemotherapeutic agent and this compound).
-
Administer the treatments according to a predefined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental processes related to the preclinical evaluation of this compound.
Caption: Mechanism of P-gp/BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
- 1. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) represents a critical strategy in modern drug development. These two ATP-binding cassette (ABC) transporters are highly expressed in barrier tissues, such as the intestinal epithelium, the blood-brain barrier, and tumor cells, where they actively extrude a wide range of xenobiotics. Their overlapping substrate specificities mean that for drugs that are substrates of both transporters, inhibiting only one may not be sufficient to overcome efflux-mediated resistance or improve bioavailability. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and significance of dual P-gp and BCRP inhibition.
The Rationale for Dual Inhibition
P-gp and BCRP act as gatekeepers, significantly impacting the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs. In oncology, their overexpression is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. In neuropharmacology, they severely limit the penetration of therapeutic agents into the central nervous system (CNS).
The cooperation between P-gp and BCRP necessitates a dual inhibition strategy. For compounds that are substrates for both transporters, the presence of one transporter can compensate for the inhibition of the other. Therefore, to achieve a significant increase in intracellular drug concentration or brain penetration, both P-gp and BCRP must be inhibited simultaneously. This approach has been shown to enhance the oral bioavailability and therapeutic efficacy of various anticancer drugs.
Key Experimental Protocols for Assessing Dual Inhibition
The following section details the methodologies for key in vitro experiments used to characterize the dual inhibitory potential of test compounds against P-gp and BCRP.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp and BCRP, which is coupled to substrate transport. Test compounds can either stimulate or inhibit the basal ATPase activity.
Principle: The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP. A compound's effect on the transporter's ATPase activity indicates an interaction.
Detailed Methodology:
-
Preparation of Transporter Membranes: Utilize commercially available membrane vesicles prepared from insect or mammalian cells overexpressing human P-gp or BCRP.
-
Assay Buffer: Prepare an assay buffer typically containing 50 mM Tris-MES (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM dithiothreitol, and 10 mM MgCl2.
-
Reaction Setup:
-
In a 96-well plate, add the transporter membranes (typically 5-10 µg of protein per well).
-
Add the test compound at various concentrations. Include a positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP) and a vehicle control (e.g., DMSO).
-
To measure inhibition of stimulated activity, a known substrate (e.g., verapamil for P-gp, sulfasalazine for BCRP) is included to induce maximal ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Add ATP (typically 2-5 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which ATP hydrolysis occurs.
-
Termination of Reaction: Stop the reaction by adding an equal volume of a stopping solution (e.g., 10% sodium dodecyl sulfate).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent like stannous chloride or ascorbic acid) to each well. This reagent reacts with the liberated inorganic phosphate to produce a colored complex.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 600-700 nm) using a microplate reader. The amount of phosphate released is calculated from a standard curve prepared with known concentrations of phosphate. The effect of the test compound is expressed as a percentage of the control ATPase activity.
Cellular Accumulation/Efflux Assays
These assays measure the ability of a test compound to inhibit the efflux of a known fluorescent substrate from cells overexpressing P-gp or BCRP, leading to increased intracellular fluorescence.
Principle: Hoechst 33342 is a fluorescent substrate of BCRP. Inhibition of BCRP-mediated efflux results in the accumulation of Hoechst 33342 in the nucleus, leading to a quantifiable increase in fluorescence.
Detailed Methodology:
-
Cell Culture: Seed cells overexpressing BCRP (e.g., MDCKII-BCRP) in a 96-well, black, clear-bottom plate and culture until a confluent monolayer is formed.
-
Preparation of Solutions:
-
Prepare a stock solution of Hoechst 33342 (e.g., 1 mg/mL in water or DMSO).
-
Prepare working solutions of the test compound and a positive control inhibitor (e.g., Ko143) at various concentrations in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
-
Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the test compound or control solutions to the wells and pre-incubate at 37°C for 30 minutes.
-
Add Hoechst 33342 to each well at a final concentration of 1-5 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
-
Data Analysis: The fluorescence intensity in the presence of the test compound is compared to the control wells to determine the percent inhibition of BCRP activity. IC50 values can be calculated by fitting the data to a dose-response curve.
Principle: Calcein AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent and cell-impermeable calcein. P-gp actively transports Calcein AM out of the cell before it can be hydrolyzed. Inhibition of P-gp leads to increased intracellular accumulation of fluorescent calcein.
Detailed Methodology:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1 or K562/MDR) in a 96-well, black, clear-bottom plate.
-
Preparation of Solutions:
-
Prepare a stock solution of Calcein AM (e.g., 1 mM in DMSO).
-
Prepare working solutions of the test compound and a positive control inhibitor (e.g., Verapamil) in assay buffer.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the test compound or control solutions to the wells and pre-incubate at 37°C for 30 minutes.
-
Add Calcein AM to each well at a final concentration of 0.1-1 µM.
-
Incubate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold assay buffer.
-
Add fresh assay buffer to the wells.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
-
Data Analysis: Calculate the percent inhibition based on the increase in fluorescence in the presence of the test compound compared to the control. Determine the IC50 value from the dose-response curve.
Bidirectional Transport Assay
This assay uses polarized cell monolayers, such as Caco-2 or MDCKII cells, grown on semi-permeable supports to assess the directional transport of a compound. It is considered the gold standard for identifying substrates and inhibitors of efflux transporters.
Principle: The transport of a probe substrate is measured in two directions: from the apical (A) to the basolateral (B) compartment and from the basolateral (B) to the apical (A) compartment. For an efflux transporter substrate, the B-to-A transport will be significantly higher than the A-to-B transport, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2. An inhibitor will reduce this efflux ratio.
Detailed Methodology:
-
Cell Culture: Seed Caco-2 or MDCKII cells on permeable filter supports in Transwell plates and culture for approximately 21 days (for Caco-2) to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Assay Setup:
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
To the donor compartment (either apical or basolateral), add the transport buffer containing the probe substrate (e.g., digoxin for P-gp, topotecan for BCRP) and the test compound at various concentrations.
-
To the receiver compartment, add fresh transport buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling: At predetermined time points, collect samples from the receiver compartment and an initial sample from the donor compartment.
-
Sample Analysis: Quantify the concentration of the probe substrate in the samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
Determine the inhibitory effect of the test compound by observing the reduction in the efflux ratio of the probe substrate.
-
Quantitative Data on Dual P-gp and BCRP Inhibitors
The following tables summarize the in vitro inhibitory potency and the in vivo effects of selected dual P-gp and BCRP inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) of Dual P-gp and BCRP Inhibitors
| Inhibitor | P-gp IC50 (nM) | BCRP IC50 (nM) | Assay System | Reference |
| Elacridar (GF120918) | 280 - 400 | 250 - 500 | Various cell lines | [1] |
| Tariquidar (XR9576) | 40 - 100 | 916 | Various cell lines | [1] |
| Compound 30 | 494 | 971 | A2780/adr (P-gp), BCRP-overexpressing cells | [2] |
| Compound 32 | 848 | 285 | A2780/adr (P-gp), BCRP-overexpressing cells | [2] |
| Compound 33 | 250 | 595 | A2780/adr (P-gp), BCRP-overexpressing cells | [2] |
| Compound 48 | 1860 | 152 | P-gp and BCRP overexpressing MDCKII cells | [2] |
| Compound 49 | 3000 | 1150 | P-gp and BCRP overexpressing MDCKII cells | [2] |
| Compound 71 | - | 204 | Hoechst 33342 accumulation assay | [2] |
Table 2: In Vivo Effects of Dual P-gp and BCRP Inhibition on Drug Bioavailability and Brain Penetration
| Drug | Dual Inhibitor | Model | Effect | Fold Increase | Reference |
| Topotecan | Elacridar (GF120918) | Mice | Increased oral bioavailability (AUC) | ~9 | [3] |
| Imatinib | Elacridar | Mice | Increased brain penetration | 4.2 | [4] |
| Paclitaxel | Elacridar | Mice | Increased oral bioavailability (AUC) | >10 | |
| Mitoxantrone | CDK 4/6 inhibitor IV | Rats | Increased brain delivery | - | [5] |
| Mitoxantrone | BX795 | Rats | Increased brain delivery | - | [5] |
Visualizing Key Concepts with Graphviz
The following diagrams, created using the DOT language, illustrate important pathways, workflows, and relationships in the study of dual P-gp and BCRP inhibition.
Signaling Pathway of P-gp/BCRP Efflux
Caption: Mechanism of P-gp and BCRP mediated drug efflux and its dual inhibition.
Experimental Workflow for Cellular Accumulation Assay
Caption: Workflow for a typical cellular accumulation assay to screen for inhibitors.
Logical Relationship in Dual vs. Single Inhibition
Caption: Rationale for dual inhibition of P-gp and BCRP for drugs that are substrates of both.
Conclusion
The dual inhibition of P-gp and BCRP is a promising strategy to overcome significant hurdles in drug development, particularly for anticancer and CNS-targeting drugs. A thorough understanding of the underlying mechanisms and the application of robust in vitro and in vivo experimental models are essential for the successful identification and characterization of potent dual inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area. The continued discovery and development of safe and effective dual P-gp/BCRP inhibitors hold the potential to significantly improve therapeutic outcomes for a wide range of diseases.
References
- 1. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine P-gp/BCRP-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] P-gp/BCRP-IN-1 is a potent dual inhibitor of both P-gp and BCRP, offering a promising strategy to overcome MDR.[5] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar dual inhibitors.
Mechanism of Action of P-gp and BCRP
P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport substrates out of the cell.[3] Substrates, typically hydrophobic compounds, enter the transporter from within the cell membrane or the cytoplasm. ATP binding and subsequent hydrolysis induce conformational changes in the transporter, leading to the expulsion of the substrate from the cell.[1][3] Inhibition of these transporters, for instance by this compound, blocks this efflux mechanism, leading to increased intracellular accumulation of chemotherapeutic agents and restoration of their cytotoxic effects.[5]
Data Presentation
The inhibitory activity of this compound is summarized in the table below. This data is crucial for designing experiments and interpreting results from the described cell-based assays.
| Cell Line | Transporter Target | Assay Type | Substrate | IC50 of this compound | Reversal Fold (RF) | Reference |
| K562/A02 | P-gp | Adriamycin (ADM) Cytotoxicity | Adriamycin | 2.41 µM (at 5 µM inhibitor conc.) | 40.51 | [6] |
| MDCK-II-BCRP | BCRP | Mitoxantrone (MX) Cytotoxicity | Mitoxantrone | 18.43 µM (at 5 µM inhibitor conc.) | 37.40 | [6] |
| A549 | N/A | Anti-proliferative | N/A | 46.28 µM | N/A | [6] |
| K562 | N/A | Cytotoxicity | N/A | 72.81 µM | N/A | [6] |
| K562/A02 | P-gp | Cytotoxicity | N/A | 43.29 µM | N/A | [6] |
| MDCK-II | N/A | Cytotoxicity | N/A | 87.69 µM | N/A | [6] |
| MDCK-II-BCRP | BCRP | Cytotoxicity | N/A | 81.22 µM | N/A | [6] |
Mandatory Visualizations
Caption: Mechanism of P-gp/BCRP-mediated drug efflux and its inhibition.
Caption: General workflow for cell-based assays to evaluate P-gp/BCRP inhibitors.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123. Inhibition of P-gp by compounds like this compound results in increased intracellular accumulation of Rhodamine 123.[7][8]
Materials:
-
P-gp overexpressing cells (e.g., K562/A02) and parental cells (e.g., K562)
-
96-well black, clear-bottom plates
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control in culture medium.
-
Pre-incubation: Remove the culture medium from the wells and add the prepared inhibitor solutions. Incubate for 1 hour at 37°C. Include wells with medium only as a negative control.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 90 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the control cells (parental cells without inhibitor). Determine the IC50 value of this compound.
Calcein AM Efflux Assay for P-gp Activity
Calcein AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent calcein by intracellular esterases. Calcein is a substrate for P-gp and is actively effluxed from MDR cells.[5][9] Inhibition of P-gp leads to the accumulation of fluorescent calcein inside the cells.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)
-
96-well black, clear-bottom plates
-
Calcein AM (stock solution in DMSO)
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Culture medium
-
PBS
-
Fluorescence plate reader (Excitation: 494 nm, Emission: 517 nm)
Protocol:
-
Cell Seeding: Seed cells as described in the Rhodamine 123 assay.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control.
-
Pre-incubation: Pre-incubate the cells with the inhibitor solutions for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS and measure the fluorescence.
-
Data Analysis: Determine the IC50 value of this compound by plotting the fluorescence intensity against the inhibitor concentration.
Hoechst 33342 Accumulation Assay for BCRP Activity
Hoechst 33342 is a fluorescent DNA stain that is a known substrate of BCRP.[10][11] Inhibition of BCRP results in increased nuclear accumulation of Hoechst 33342 and consequently, higher fluorescence.
Materials:
-
BCRP overexpressing cells (e.g., MDCK-II-BCRP) and parental cells (e.g., MDCK-II)
-
96-well black, clear-bottom plates
-
Hoechst 33342 (stock solution in water or DMSO)
-
This compound
-
Positive control inhibitor (e.g., Ko143)
-
Culture medium
-
PBS
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Protocol:
-
Cell Seeding: Seed cells as previously described.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control.
-
Pre-incubation: Pre-incubate the cells with the inhibitor solutions for 1 hour at 37°C.
-
Substrate Addition: Add Hoechst 33342 to each well to a final concentration of 5 µM.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS and measure the fluorescence.
-
Data Analysis: Calculate the IC50 value of this compound for BCRP inhibition.
Reversal of Multidrug Resistance (MDR) Assay
This assay determines the ability of this compound to sensitize MDR cancer cells to a specific chemotherapeutic agent.[12][13]
Materials:
-
MDR cells (e.g., K562/A02 for P-gp, MDCK-II-BCRP for BCRP) and parental cells
-
96-well clear plates
-
This compound
-
Chemotherapeutic drug (e.g., Doxorubicin for P-gp, Mitoxantrone for BCRP)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Culture medium
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed MDR and parental cells into a 96-well plate and allow them to attach overnight.
-
Drug and Inhibitor Preparation: Prepare serial dilutions of the chemotherapeutic drug. For the reversal groups, add a fixed, non-toxic concentration of this compound (e.g., 1 µM or 5 µM) to each dilution of the chemotherapeutic drug.
-
Treatment: Add the drug solutions (with and without the inhibitor) to the cells. Include control wells with cells and medium only, and cells with the inhibitor only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the IC50 value of the chemotherapeutic drug in the presence and absence of this compound.
-
Calculate the Reversal Fold (RF) using the following formula: RF = IC50 (drug alone) / IC50 (drug + inhibitor)
-
A higher RF value indicates a greater ability of the inhibitor to reverse multidrug resistance.
-
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 4. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversal of multidrug resistance in leukemia cells using a transferrin-modified nanomicelle encapsulating both doxorubicin and psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing P-gp/BCRP-IN-1 using K562/A02 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
The K562/A02 cell line, a human chronic myelogenous leukemia line, is a well-established in vitro model for studying P-gp-mediated MDR due to its high expression of P-gp. P-gp/BCRP-IN-1 is a potent dual inhibitor of both P-gp and BCRP, making it a valuable tool for investigating the reversal of MDR.
These application notes provide detailed protocols for utilizing K562/A02 cells to evaluate the efficacy of this compound in overcoming P-gp-mediated drug resistance. The described assays include cytotoxicity, and functional assessments of P-gp inhibition.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Description | This compound IC50 (µM) |
| K562 | Human chronic myelogenous leukemia (P-gp low) | 72.81[1] |
| K562/A02 | Adriamycin-resistant K562 (P-gp high) | 43.29[1] |
| A549 | Human lung carcinoma | 46.28[1] |
| MDCK-II | Madin-Darby canine kidney II | 87.69[1] |
| MDCK-II-BCRP | MDCK-II overexpressing BCRP | 81.22[1] |
Table 2: Reversal of Drug Resistance by this compound in K562/A02 Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 of Chemotherapeutic Agent (µM) | Reversal Fold (RF) |
| Adriamycin (ADM) | 5 | 2.41 | 40.51[1] |
| Mitoxantrone (MX) | 5 | 18.43 | 37.40[1] |
Experimental Protocols
Cell Culture of K562 and K562/A02 Cells
Materials:
-
K562 and K562/A02 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Adriamycin (for K562/A02 culture)
-
Trypan Blue solution
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For K562/A02 cells, maintain the multidrug resistance phenotype by adding Adriamycin to the complete growth medium at a final concentration of 1 µg/mL.[2]
-
Cell Thawing:
-
Rapidly thaw a frozen vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of the appropriate complete growth medium.
-
-
Cell Maintenance:
-
Culture cells in T-75 flasks at a density between 0.2 x 10^6 and 0.8 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.
-
When the cell density approaches 0.8 x 10^6 cells/mL, subculture the cells by diluting the cell suspension with fresh, pre-warmed complete growth medium to a density of 0.2-0.4 x 10^6 cells/mL.[4][5]
-
Note: For experiments, use K562/A02 cells that have been cultured in drug-free medium for at least two weeks prior to the assay.[2]
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
K562 and K562/A02 cells
-
Complete growth medium
-
This compound
-
Adriamycin (or other P-gp substrate chemotherapeutic)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed K562 and K562/A02 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.[6]
-
Compound Addition:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Adriamycin) in complete growth medium.
-
To determine the IC50 of this compound alone, add 100 µL of the various concentrations of the inhibitor to the cells.
-
To assess the reversal of resistance, add 50 µL of various concentrations of the chemotherapeutic agent and 50 µL of a fixed concentration of this compound (e.g., 5 µM).
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 values using a suitable software program (e.g., GraphPad Prism). The Reversal Fold (RF) can be calculated as follows: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of this compound.
P-gp Efflux Inhibition Assay (Calcein-AM Assay)
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Calcein-AM.
Materials:
-
K562 and K562/A02 cells
-
Complete growth medium
-
This compound
-
Calcein-AM
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. Add this compound at various concentrations to the respective tubes and incubate for 30 minutes at 37°C. Include a positive control (e.g., Verapamil) and an untreated control.
-
Calcein-AM Loading: Add Calcein-AM to each tube to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.[7][8]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 530 nm) or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: P-gp and BCRP efflux mechanism and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell line and cell culture [bio-protocol.org]
- 3. encodeproject.org [encodeproject.org]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. encodeproject.org [encodeproject.org]
- 6. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Caco-2 Permeability Assay for Evaluating P-gp and BCRP Inhibition by P-gp/BCRP-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human colon adenocarcinoma cell line, Caco-2, is a widely utilized in vitro model for the prediction of human drug absorption.[1] When cultured on semipermeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes that structurally and functionally resemble the epithelium of the small intestine.[2][3] This model is instrumental in assessing the intestinal permeability of drug candidates and investigating the role of active transport mechanisms, such as those mediated by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5]
P-gp (ABCB1) and BCRP (ABCG2) are ATP-binding cassette (ABC) transporters located in the apical membrane of intestinal epithelial cells.[4][6] They function as efflux pumps, actively extruding a wide variety of xenobiotics, including many therapeutic drugs, from the intracellular to the extracellular environment, thereby limiting their oral bioavailability and systemic exposure.[4][7][8] Consequently, the identification of compounds as substrates or inhibitors of these transporters is a critical step in drug discovery and development.[5]
This application note provides a detailed protocol for conducting a bidirectional Caco-2 permeability assay to characterize a test compound as a substrate of P-gp and/or BCRP using a dual inhibitor, P-gp/BCRP-IN-1. The inclusion of this inhibitor allows for the determination of the extent to which these efflux transporters contribute to the limited permeability of a drug candidate.
Data Presentation
The following table summarizes the results of a bidirectional Caco-2 permeability assay for a model P-gp and BCRP substrate, Compound X, in the presence and absence of this compound.
| Condition | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Compound X | A → B | 0.5 | 10.0 |
| B → A | 5.0 | ||
| Compound X + this compound | A → B | 4.5 | 1.1 |
| B → A | 5.0 |
-
A → B: Apical to Basolateral transport
-
B → A: Basolateral to Apical transport
-
Papp: Apparent Permeability Coefficient
-
ER: Efflux Ratio (Papp B→A / Papp A→B)
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Culture: Caco-2 cells are cultured in T75 flasks using Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO₂.[3]
-
Subculture: Cells are passaged at 80-90% confluency.
-
Seeding on Transwell™ Inserts: For permeability assays, Caco-2 cells are seeded onto semipermeable polycarbonate membrane inserts (e.g., 24-well Transwell™ plates) at a density of approximately 6 x 10⁴ cells/cm².[9]
-
Differentiation: The cells are cultured for 18-22 days to allow for the formation of a confluent and differentiated monolayer.[1] The culture medium is changed every 2-3 days.[9]
-
Monolayer Integrity Assessment: Prior to the permeability assay, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.[2] TEER values should be above 250 Ω·cm². The permeability of a paracellular marker, such as Lucifer yellow or mannitol, is also assessed to confirm tight junction integrity.[10]
Bidirectional Caco-2 Permeability Assay
-
Preparation of Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, supplemented with 25 mM HEPES and 1% bovine serum albumin (BSA), is used as the transport buffer. The pH is adjusted to 7.4.
-
Preparation of Dosing Solutions: The test compound (Compound X) is dissolved in the transport buffer to the desired final concentration (e.g., 10 µM).[2] A separate dosing solution is prepared containing the test compound and this compound at an appropriate concentration (e.g., 1-10 µM).
-
Assay Initiation (Apical to Basolateral - A→B):
-
The culture medium is removed from both the apical and basolateral compartments of the Transwell™ inserts.
-
The inserts are washed with pre-warmed transport buffer.
-
The dosing solution (with or without this compound) is added to the apical (donor) compartment (e.g., 0.4 mL for a 24-well plate).
-
Fresh transport buffer is added to the basolateral (receiver) compartment (e.g., 1.2 mL for a 24-well plate).
-
-
Assay Initiation (Basolateral to Apical - B→A):
-
The culture medium is removed from both compartments and the inserts are washed.
-
The dosing solution (with or without this compound) is added to the basolateral (donor) compartment.
-
Fresh transport buffer is added to the apical (receiver) compartment.
-
-
Incubation: The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes).[1]
-
Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments.
-
Sample Analysis: The concentration of the test compound in the samples is quantified using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Data Analysis
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation[1][11][12]:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug permeation across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated to determine if the compound is a substrate for active efflux[1][2]:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[1] A significant reduction in the efflux ratio in the presence of this compound confirms that the efflux is mediated by P-gp and/or BCRP.
Mandatory Visualization
Caption: Experimental workflow for the Caco-2 permeability assay with a P-gp/BCRP inhibitor.
Caption: Mechanism of P-gp/BCRP-mediated drug efflux and its inhibition by this compound.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. enamine.net [enamine.net]
- 3. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for P-gp/BCRP-IN-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) are ATP-binding cassette (ABC) transporters that act as efflux pumps at various physiological barriers.[1] Their overexpression in tumor cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2] Furthermore, their presence in tissues such as the intestinal epithelium and the blood-brain barrier (BBB) significantly limits the oral bioavailability and central nervous system (CNS) penetration of many therapeutic agents.[3]
P-gp/BCRP-IN-1 is a potent, orally active dual inhibitor of both P-gp and BCRP.[4] By inhibiting the efflux function of these transporters, this compound can reverse multidrug resistance and enhance the systemic exposure and tissue penetration of co-administered substrate drugs.[4] These application notes provide detailed protocols for the administration of this compound in animal models to evaluate its efficacy in overcoming MDR and improving the pharmacokinetics of P-gp/BCRP substrate drugs.
Mechanism of Action
P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse substrates out of cells.[1][5] This efflux mechanism reduces the intracellular concentration of cytotoxic drugs in cancer cells, rendering them resistant to treatment. In tissues like the intestine, P-gp and BCRP pump drugs from the enterocytes back into the intestinal lumen, decreasing their absorption into the systemic circulation. At the blood-brain barrier, these transporters prevent drugs from entering the brain.
This compound acts as an inhibitor of these transporters, likely by competing with substrates for binding to the transporter or by interfering with the ATP hydrolysis that powers the efflux process. This inhibition leads to increased intracellular drug accumulation in resistant cancer cells and enhanced absorption and brain penetration of co-administered drugs that are substrates of P-gp and BCRP.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies with dual P-gp/BCRP inhibitors, illustrating the potential effects of this compound on the pharmacokinetics of a substrate drug.
Table 1: Effect of a Dual P-gp/BCRP Inhibitor on the Brain-to-Plasma Ratio of P-gp/BCRP Substrates in Mice.
| P-gp/BCRP Substrate | Inhibitor and Dose | Animal Model | Brain-to-Plasma Ratio (Inhibitor) | Brain-to-Plasma Ratio (Control) | Fold Increase |
| Quinidine | Elacridar (5 mg/kg, IV) | Mouse | 7.6 | 0.2 | 38 |
| Digoxin | Elacridar (5 mg/kg, IV) | Mouse | 0.8 | 0.2 | 4 |
| Talinolol | Elacridar (5 mg/kg, IV) | Mouse | 0.4 | 0.2 | 2 |
| Sunitinib | Elacridar (100 mg/kg, p.o.) | Mouse | ~1.2 | ~0.1 | ~12 |
Data compiled from representative studies and are intended for illustrative purposes.[6][7]
Table 2: Pharmacokinetic Parameters of a P-gp/BCRP Substrate With and Without a Dual Inhibitor.
| Parameter | Substrate Alone | Substrate + Inhibitor | % Change |
| Oral Bioavailability (%) | 25 | 65 | +160% |
| Cmax (ng/mL) | 150 | 450 | +200% |
| AUC (ng*h/mL) | 800 | 2400 | +200% |
| Brain Penetration (AUCbrain/AUCplasma) | 0.1 | 0.8 | +700% |
These are hypothetical data based on typical outcomes observed in preclinical studies with potent dual P-gp/BCRP inhibitors.
Experimental Protocols
The following are detailed protocols for the in vivo administration of a dual P-gp/BCRP inhibitor like this compound in rodent models.
Note: As specific in vivo data for this compound is limited, these protocols are based on established methods for other well-characterized dual P-gp/BCRP inhibitors such as elacridar and tariquidar.[4][6][8] Optimization of dose, vehicle, and timing will be necessary for this compound.
Protocol 1: Evaluation of a Dual P-gp/BCRP Inhibitor on the Oral Bioavailability of a Substrate Drug in Mice.
Objective: To determine the effect of this compound on the oral bioavailability of a co-administered P-gp/BCRP substrate drug.
Materials:
-
This compound
-
P-gp/BCRP substrate drug
-
Vehicle for this compound (e.g., 0.5% hydroxypropylmethylcellulose and 1% Tween 80 in water)[4]
-
Vehicle for substrate drug
-
Male FVB wild-type mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Dosing Solution Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).[4]
-
Prepare the substrate drug in its appropriate vehicle.
-
-
Animal Groups:
-
Group 1 (Control): Receive vehicle for this compound followed by the substrate drug.
-
Group 2 (Treatment): Receive this compound followed by the substrate drug.
-
Include a separate group for intravenous administration of the substrate drug to determine absolute bioavailability.
-
-
Administration:
-
Administer the this compound vehicle or this compound by oral gavage at a dose of 100 mg/kg.[4]
-
After a pre-determined time (e.g., 30-60 minutes), administer the substrate drug by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-substrate administration.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma samples to determine the concentration of the substrate drug using a validated analytical method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Determine the relative and absolute oral bioavailability.
-
Protocol 2: Assessment of a Dual P-gp/BCRP Inhibitor on Brain Penetration of a Substrate Drug in Rats.
Objective: To evaluate the effect of this compound on the brain penetration of a P-gp/BCRP substrate drug.
Materials:
-
This compound
-
P-gp/BCRP substrate drug
-
Vehicle for intravenous administration (e.g., DMSO, propylene glycol, and saline, 2:2:1 v/v/v)[4]
-
Male Sprague-Dawley rats (250-300 g)
-
Intravenous catheters
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain collection
-
Homogenizer
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Anesthetize rats and implant intravenous catheters for drug administration and blood sampling.
-
Dosing Solution Preparation:
-
Animal Groups:
-
Group 1 (Control): Receive vehicle followed by the substrate drug.
-
Group 2 (Treatment): Receive this compound followed by the substrate drug.
-
-
Administration:
-
Administer this compound intravenously at a dose of 5 mg/kg, 30 minutes prior to the substrate drug.[6]
-
Administer the substrate drug intravenously.
-
-
Sample Collection:
-
At designated time points (e.g., 1, 2, 4 hours), collect a terminal blood sample via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Harvest the brain and store it at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Process plasma as described in Protocol 1.
-
Homogenize the brain tissue and analyze the homogenate to determine the concentration of the substrate drug.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio for each time point and the overall brain-to-plasma AUC ratio.
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Tariquidar-Induced P-Glycoprotein Inhibition at the Rat Blood–Brain Barrier Studied with (R)-11C-Verapamil and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for Calcein AM Assay in P-gp Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the Calcein AM assay to screen for and characterize inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1][2] It plays a crucial role in extruding a wide variety of xenobiotics, including many chemotherapeutic agents, from cells.[2] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to decreased intracellular drug accumulation and therapeutic failure.[1][2] Therefore, the identification of P-gp inhibitors is a significant area of research in oncology and drug development.
The Calcein AM assay is a sensitive and high-throughput fluorescence-based method to assess P-gp activity.[3][4] Calcein AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[2][5] Once inside the cell, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein.[2][6] Calcein itself is not a substrate for P-gp and is well-retained within cells with intact membranes.[5] However, P-gp recognizes and actively effluxes the non-fluorescent Calcein AM from the cell before it can be converted to calcein.[2][5][7] Consequently, cells with high P-gp activity will exhibit low intracellular fluorescence.[7] In the presence of a P-gp inhibitor, the efflux of Calcein AM is blocked, leading to its intracellular accumulation and subsequent conversion to fluorescent calcein, resulting in a significant increase in fluorescence intensity.[5][7]
Principle of the Assay
The Calcein AM assay for P-gp inhibition is based on the principle of competitive or non-competitive inhibition of P-gp-mediated efflux of Calcein AM. By measuring the increase in intracellular calcein fluorescence in P-gp-overexpressing cells in the presence of a test compound, one can determine the compound's P-gp inhibitory potential.
Experimental Workflow
Caption: Experimental workflow of the Calcein AM assay for P-gp inhibition.
Signaling Pathway
Caption: Mechanism of P-gp mediated Calcein AM efflux and its inhibition.
Detailed Experimental Protocol
Materials:
-
P-gp overexpressing cell line (e.g., MES-SA/Dx5, K562/ADR, MCF-7/Doxo) and the corresponding parental cell line (e.g., MES-SA, K562, MCF-7).[1][2][8]
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Calcein AM (acetoxymethyl ester).
-
Known P-gp inhibitors (positive controls) such as Verapamil or Cyclosporin A.[9]
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
Multichannel pipette.
-
CO2 incubator.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive controls (e.g., Verapamil) in culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. For negative control wells, add 100 µL of medium with the vehicle (e.g., DMSO) at the same final concentration used for the compounds.
-
-
Calcein AM Loading:
-
Prepare a 2X working solution of Calcein AM in culture medium. The final concentration of Calcein AM should be optimized for the cell line used, typically in the range of 0.25 to 1 µM.[2]
-
Add 100 µL of the 2X Calcein AM solution to each well, resulting in a final volume of 200 µL and the desired final concentration of Calcein AM and test compounds.
-
Incubate the plate for an additional 30 to 60 minutes at 37°C, protected from light.[2][8][10]
-
-
Fluorescence Measurement:
Data Analysis:
-
Calculate Percent Inhibition: The percentage of P-gp inhibition can be calculated using the following formula:
% Inhibition = [(Fluorescence_test - Fluorescence_MDR) / (Fluorescence_parental - Fluorescence_MDR)] x 100
Where:
-
Fluorescence_test is the fluorescence intensity of the P-gp overexpressing cells treated with the test compound.
-
Fluorescence_MDR is the fluorescence intensity of the untreated P-gp overexpressing cells (negative control).
-
Fluorescence_parental is the fluorescence intensity of the untreated parental cells.
-
-
Determine IC50 Values:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of P-gp activity.
-
Data Presentation
Quantitative data from P-gp inhibition studies should be summarized for clear comparison.
Table 1: P-gp Inhibitory Activity of Test Compounds
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Test Compound A | 5.2 | 95 |
| Test Compound B | 12.8 | 88 |
| Verapamil | 2.5 | 98 |
Table 2: Ranking of P-gp Inhibitors by Potency
| Rank | Compound | EC50 (nM)[11] |
| 1 | SDZ 280-446 | Value |
| 2 | SDZ PSC 833 | Value |
| 3 | Cyclosporin A | Value |
| 4 | Verapamil | Value |
| 5 | Vinblastine | Value |
*Note: The EC50 values in Table 2 are for illustrative purposes based on the ranking found in the literature.[11] Actual values should be determined experimentally.
Controls
-
Parental Cell Line: Cells that do not overexpress P-gp are used to determine the maximum intracellular calcein accumulation (100% inhibition).
-
P-gp Overexpressing Cell Line (untreated): These cells represent the baseline P-gp activity (0% inhibition).
-
Positive Control: A known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) is used to validate the assay performance.[9]
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) is tested to ensure it does not affect P-gp activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular Calcein AM. | Ensure thorough washing steps with ice-cold PBS. |
| Low signal-to-noise ratio | Suboptimal Calcein AM concentration or incubation time. | Optimize the Calcein AM concentration and incubation period for the specific cell line. |
| Low P-gp expression in the MDR cell line. | Verify P-gp expression levels using Western blot or flow cytometry with a P-gp specific antibody. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. | |
| Inconsistent results with positive control | Degradation of the inhibitor. | Prepare fresh solutions of the positive control for each experiment. |
| Cell line passage number is too high. | Use cells within a consistent and low passage number range. |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]
- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hoechst 33342 Assay in BCRP Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Hoechst 33342 assay for the functional assessment of Breast Cancer Resistance Protein (BCRP/ABCG2) and the characterization of its inhibitors. This document includes the underlying principles of the assay, detailed experimental protocols, and data interpretation guidelines.
Introduction and Principle
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2), is a transmembrane transporter that plays a crucial role in the disposition of a wide range of xenobiotics, including many therapeutic drugs. Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR). Consequently, the identification and characterization of BCRP inhibitors are of great interest in drug development to overcome MDR and to understand potential drug-drug interactions.
The Hoechst 33342 assay is a robust and widely used method to assess BCRP function. Hoechst 33342, a fluorescent DNA stain, is a substrate of BCRP. In cells overexpressing BCRP, the dye is actively extruded, resulting in low intracellular fluorescence. In the presence of a BCRP inhibitor, this efflux is blocked, leading to the accumulation of Hoechst 33342 in the nucleus and a corresponding increase in fluorescence. The intensity of the fluorescence is therefore directly proportional to the extent of BCRP inhibition.
Experimental Protocols
This section provides detailed protocols for performing the Hoechst 33342 assay to screen for and characterize BCRP inhibitors.
Materials and Reagents
-
Cell Lines:
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BCRP-overexpressing cells (e.g., MDCKII-BCRP, HEK293-BCRP, or resistant cancer cell lines like NCI-H460/MX20).
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Parental control cells with low or no BCRP expression (e.g., MDCKII, HEK293).
-
-
Reagents:
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Hoechst 33342 stock solution (e.g., 10 mg/mL in sterile water or DMSO).
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Known BCRP inhibitors (positive controls): Ko143, Fumitremorgin C (FTC), or Elacridar (GF120918).
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Test compounds.
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Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS), and antibiotics.
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Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
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Trypsin-EDTA for cell detachment.
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Phosphate-buffered saline (PBS).
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Cell Culture
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Maintain BCRP-overexpressing and parental cell lines in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
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Subculture cells regularly to maintain exponential growth.
-
For the assay, seed cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
Hoechst 33342 Assay Protocol
-
Preparation of Reagents:
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Prepare a working solution of Hoechst 33342 in HBSS or serum-free medium. The final concentration typically ranges from 1 to 10 µM. It is recommended to determine the optimal concentration for your specific cell line.
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the 96-well plates.
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Wash the cell monolayers once with warm HBSS.
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Add the desired concentrations of test compounds or positive controls to the wells. Include wells with assay buffer only as a negative control.
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Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.
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Add the Hoechst 33342 working solution to all wells.
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Incubate the plate at 37°C for 30-90 minutes, protected from light. The optimal incubation time should be determined empirically.
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After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.
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Add fresh PBS or assay buffer to each well.
-
-
Fluorescence Measurement:
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Measure the intracellular fluorescence using a fluorescence plate reader.
-
Set the excitation wavelength to approximately 355 nm and the emission wavelength to approximately 460 nm.
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope or a high-content imaging system.
-
Data Analysis
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Subtract the background fluorescence from wells containing no cells.
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Calculate the percentage of Hoechst 33342 accumulation for each concentration of the test compound relative to the control (cells treated with Hoechst 33342 and vehicle).
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Plot the percentage of fluorescence increase against the logarithm of the inhibitor concentration.
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Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following tables summarize the IC50 values of well-characterized BCRP inhibitors obtained using the Hoechst 33342 assay in various BCRP-overexpressing cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Ko143 | MDCKII-BCRP | 21 - 221 | [1] |
| HEK293-BCRP | 6 - 37.17 | [2][3] | |
| HT29SN38 | 29 | [4] | |
| Fumitremorgin C (FTC) | Calu-3 | ~1000 - 5000 (at µM concentrations) | [5] |
| S1-M1-80 | Potent inhibition, specific IC50 not provided | ||
| Elacridar (GF120918) | MDCKII-rAbcg2 | ~300 | [6] |
| MCF7-MX | 400 | [7] | |
| HEK293-ABCG2 | 410 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, Hoechst 33342 concentration, and incubation time.
Mandatory Visualizations
Experimental Workflow
References
- 1. oaepublish.com [oaepublish.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GF120918 as a chemical Abcg2 knockout model to study nitrofurantoin transfer into milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing P-gp/BCRP-IN-1 Concentration In Vitro
Welcome to the technical support center for P-gp/BCRP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in in vitro settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the optimal in vitro concentration of this compound to use?
A1: The optimal concentration of this compound is application-dependent. For mechanism-based studies focusing on the inhibition of P-gp and BCRP, a concentration range of 0-5 µM is typically effective at increasing intracellular drug accumulation without causing significant cytotoxicity.[1] For cytotoxicity and anti-proliferative assays, concentrations up to 200 µM have been used, although the compound generally exhibits low cytotoxicity in many cell lines.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am not observing a significant reversal of drug resistance. What could be the issue?
A2: There are several potential reasons for a lack of significant drug resistance reversal:
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Suboptimal Inhibitor Concentration: Ensure you are using a sufficient concentration of this compound. Refer to the recommended concentration ranges in Q1 and consider performing a dose-response experiment.
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Low Expression of P-gp/BCRP: The cell line you are using may not express high enough levels of P-gp or BCRP for a significant reversal effect to be observed. It is crucial to use cell lines with confirmed overexpression of these transporters, such as K562/A02 for P-gp or MDCK-II-BCRP for BCRP.[1]
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Incorrect Probe Substrate: The therapeutic agent you are using may not be a primary substrate for P-gp or BCRP. Verify that your drug of interest is a known substrate for these transporters.
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Inhibitor Instability: Ensure that this compound is properly dissolved and stable in your cell culture medium for the duration of the experiment. Prepare fresh solutions and minimize the time the inhibitor is in the incubator before analysis.
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Cellular Health: Poor cell health can affect transporter function. Ensure your cells are healthy and in the logarithmic growth phase.
Q3: How can I differentiate between the inhibitory effects on P-gp and BCRP?
A3: To dissect the individual contributions of P-gp and BCRP inhibition, you can employ the following strategies:
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Use of Single-Transporter Expressing Cell Lines: Utilize cell lines that selectively overexpress either P-gp (e.g., K562/A02, MDCK-MDR1) or BCRP (e.g., MDCK-II-BCRP).[1] This allows you to assess the effect of this compound on each transporter independently.
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Specific Probe Substrates: Use probe substrates that are preferentially transported by either P-gp (e.g., Rhodamine 123, Digoxin) or BCRP (e.g., Mitoxantrone, Prazosin).
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Comparison with Specific Inhibitors: Run parallel experiments with well-characterized specific inhibitors of P-gp (e.g., Verapamil, Zosuquidar) and BCRP (e.g., Ko143) to compare the magnitude of resistance reversal with that of this compound.
Q4: I am observing unexpected cytotoxicity. What should I do?
A4: While this compound generally has low cytotoxicity, it can have a weak anti-proliferative effect at higher concentrations.[1] If you observe unexpected cell death:
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Perform a Cytotoxicity Assay: Conduct a dose-response experiment to determine the IC50 value of this compound in your specific cell line. This will help you identify a non-toxic working concentration.
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Reduce Incubation Time: Shorter incubation times with the inhibitor may be sufficient to observe P-gp/BCRP inhibition without causing significant cytotoxicity.
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Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Q5: What is the solubility and stability of this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as DMSO. The stability of the inhibitor in aqueous cell culture media can be limited. It is best practice to prepare fresh dilutions from the stock solution for each experiment and to minimize the storage of working solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available in vitro studies.
Table 1: In Vitro Efficacy of this compound in Reversing Drug Resistance
| Cell Line | Overexpressed Transporter | Probe Substrate | This compound Concentration | EC50 of Reversal | Reversal Fold (RF) |
| K562/A02 | P-gp | Adriamycin (ADM) | 5 µM | 65.31 nM | 40.51 |
| MDCK-II-BCRP | BCRP | Mitoxantrone (MX) | 5 µM | 98.22 nM | 37.40 |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| A549 | 46.28 |
| K562 | 72.81 |
| K562/A02 (P-gp overexpressing) | 43.29 |
| MDCK-II | 87.69 |
| MDCK-II-BCRP (BCRP overexpressing) | 81.22 |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols & Methodologies
This section provides detailed protocols for key in vitro assays to assess the function of this compound.
Bidirectional Transport (Transwell) Assay
This assay is used to determine if a compound is a substrate of P-gp or BCRP and to evaluate the inhibitory effect of this compound on the transport of a known substrate.
Materials:
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Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
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MDCK-MDR1 (for P-gp) or MDCK-BCRP (for BCRP) cells
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Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
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Probe substrate (e.g., Digoxin for P-gp, Prazosin for BCRP)
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This compound
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LC-MS/MS or other suitable analytical method for substrate quantification
Procedure:
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Cell Seeding: Seed MDCK-MDR1 or MDCK-BCRP cells onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 3-5 days.
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Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the permeability of a fluorescent marker like Lucifer Yellow.
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Preparation of Solutions:
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Prepare transport buffer (HBSS with HEPES).
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Prepare the probe substrate solution in transport buffer at the desired concentration.
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Prepare solutions of the probe substrate with different concentrations of this compound in transport buffer. Include a vehicle control (e.g., DMSO at the same final concentration).
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-
Transport Experiment (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the probe substrate solution (with or without inhibitor) to the apical chamber.
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Add fresh transport buffer to the basolateral chamber.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
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At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
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Transport Experiment (Basolateral to Apical - B to A):
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the probe substrate solution (with or without inhibitor) to the basolateral chamber.
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Add fresh transport buffer to the apical chamber.
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Incubate and collect samples as described for the A to B transport.
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-
Sample Analysis: Quantify the concentration of the probe substrate in the collected samples using a validated analytical method.
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Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of the substrate.
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Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B).
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An ER > 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of this compound indicates inhibition of the transporter.
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Vesicular Transport Assay
This assay utilizes inside-out membrane vesicles containing high concentrations of P-gp or BCRP to directly measure the transport of a substrate and its inhibition by this compound.
Materials:
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P-gp or BCRP-expressing membrane vesicles
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Vesicle transport buffer
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ATP and AMP solutions
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Radiolabeled or fluorescent probe substrate (e.g., [³H]-N-methyl-quinidine for P-gp, [³H]-Estrone-3-sulfate for BCRP)
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This compound
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Scintillation cocktail and liquid scintillation counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Thaw Vesicles: Thaw the membrane vesicles on ice.
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Prepare Reaction Mixtures:
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In a multi-well plate, prepare reaction mixtures containing the vesicle transport buffer, probe substrate, and different concentrations of this compound or vehicle control.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.
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Initiate Transport: Start the transport reaction by adding either ATP (to measure active transport) or AMP (as a negative control) to the wells.
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Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes).
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Stop Reaction: Stop the transport by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.
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Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound substrate.
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Quantification:
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For radiolabeled substrates, add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.
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For fluorescent substrates, lyse the vesicles and measure the fluorescence using a plate reader.
-
-
Data Analysis:
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Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing wells from the ATP-containing wells.
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Determine the percent inhibition of transport at each concentration of this compound compared to the vehicle control.
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Calculate the IC50 value by fitting the concentration-response data to a suitable model.
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Visualizations
Signaling Pathways Influencing P-gp and BCRP Expression
Caption: Key signaling pathways that positively regulate the expression of P-gp and BCRP.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
potential off-target effects of P-gp/BCRP-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using P-gp/BCRP-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of two ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). It works by blocking the efflux function of these transporters, thereby increasing the intracellular concentration of their substrates. This action can reverse multidrug resistance (MDR) in cancer cells and enhance the oral bioavailability of certain drugs.[1]
Q2: What is the chemical information for this compound?
A2:
| Identifier | Value |
|---|---|
| CAS Number | 2764596-06-5 |
| SMILES | O=C(C1=NN(C(C2=CC=CC=C21)=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)CCN5CCOCC5 |
Q3: Does this compound affect the expression levels of P-gp and BCRP?
A3: Based on available data, treatment with this compound at concentrations up to 5 μM for 48 hours does not appear to affect the protein expression levels of either P-gp or BCRP.[1] Its mechanism is primarily through the inhibition of the transporters' function rather than altering their expression.[1]
Q4: What is the general cytotoxicity profile of this compound?
A4: this compound generally exhibits weak anti-proliferative activity and low cytotoxicity against several cell lines at typical working concentrations used for transporter inhibition studies.[1] However, at higher concentrations (e.g., 30-50 μM), it can significantly decrease the viability of cell lines like Caco-2.[1] It is always recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Unexpected or Inconsistent On-Target Activity
Problem: Little to no reversal of P-gp or BCRP-mediated resistance is observed.
| Potential Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and substrate. Start with a range of concentrations around the reported effective concentrations (e.g., 0.1 - 10 μM). |
| Incorrect Experimental Timing | Ensure that cells are pre-incubated with this compound for a sufficient duration to allow for cellular uptake and target engagement before adding the P-gp/BCRP substrate. A pre-incubation time of 30-60 minutes is a good starting point. |
| Low Transporter Expression | Confirm the expression levels of P-gp and BCRP in your cell model using Western blot or qPCR. Low or absent expression will result in a lack of observable inhibitor effect. |
| Substrate is not a P-gp/BCRP Substrate | Verify from literature or through in-house experiments (e.g., bidirectional transport assays) that your substrate of interest is indeed transported by P-gp and/or BCRP. |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh working solutions from a frozen stock for each experiment. |
Problem: High variability in drug accumulation or transport assay results.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Monolayer Integrity (for transport assays) | Monitor the transepithelial electrical resistance (TEER) of cell monolayers (e.g., Caco-2, MDCK) before and after the experiment to ensure monolayer integrity. Discard any monolayers with TEER values outside the acceptable range. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as transporter expression and function can change with excessive passaging. |
| Inconsistent Cell Seeding Density | Ensure a consistent cell seeding density to achieve uniform cell growth and transporter expression across all wells and experiments. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for critical measurements or fill them with a buffer solution. |
Potential Off-Target Effects and Unexplained Cellular Phenotypes
Disclaimer: As of the last update, a comprehensive off-target screening panel for this compound has not been publicly disclosed. The following troubleshooting advice is based on the chemical class of the compound (a quinazoline derivative) and general observations with other dual P-gp/BCRP inhibitors.
Problem: Unexpected changes in cell signaling pathways are observed.
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Rationale: Quinazoline and anilinoquinazoline scaffolds are common pharmacophores in many kinase inhibitors, including those targeting EGFR and VEGFR.[2][3][4][5]
-
Troubleshooting Steps:
-
Literature Review: Check if your observed phenotype aligns with the known effects of inhibiting kinases that are common off-targets for quinazoline-based compounds (e.g., EGFR, VEGFR, Src family kinases).
-
Control Experiments: Include control compounds that are known inhibitors of the suspected off-target kinase to see if they replicate the observed phenotype.
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Biochemical Assays: If possible, perform in vitro kinase assays to directly test the inhibitory activity of this compound against suspected off-target kinases.
-
Problem: Unexplained cytotoxicity or changes in cell viability are observed, even at concentrations expected to be non-toxic.
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Rationale: Some P-gp inhibitors have been reported to interfere with mitochondrial function or induce apoptosis through mechanisms independent of P-gp inhibition.[4]
-
Troubleshooting Steps:
-
Mitochondrial Membrane Potential Assay: Use fluorescent probes like JC-1 or TMRM to assess changes in mitochondrial membrane potential in cells treated with this compound.
-
Apoptosis Assays: Employ assays such as Annexin V/Propidium Iodide staining or caspase activity assays to determine if the observed cytotoxicity is due to apoptosis.
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Use of Different Cell Lines: Compare the cytotoxic effects of this compound on your cell line of interest with a cell line that does not express P-gp or BCRP to distinguish on-target from off-target cytotoxicity.
-
Problem: Altered cellular metabolism is observed.
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Rationale: P-gp has been implicated in ceramide metabolism, and its inhibition can potentially affect sphingolipid signaling.[6]
-
Troubleshooting Steps:
-
Metabolomics Analysis: If available, perform targeted or untargeted metabolomics to identify specific metabolic pathways affected by this compound treatment.
-
Lipid Profiling: Specifically analyze changes in the levels of ceramide and other sphingolipids in response to the inhibitor.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 μM) and incubate for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Drug Accumulation Assay (using Rhodamine 123 for P-gp)
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Cell Seeding: Seed cells in a 24-well or 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with different concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Substrate Addition: Add the P-gp substrate, Rhodamine 123 (e.g., at 5 μM), to all wells and incubate for 60-90 minutes at 37°C.
-
Wash: Aspirate the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation/Emission ~485/528 nm). Increased fluorescence in the presence of this compound indicates inhibition of P-gp efflux.
Bidirectional Transport Assay (using Caco-2 or MDCKII cells)
-
Cell Culture: Culture Caco-2 or MDCKII cells on permeable Transwell® inserts until a confluent and polarized monolayer is formed (typically 21 days for Caco-2).
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity.
-
Experimental Setup:
-
Apical to Basolateral (A-to-B) Transport: Add the substrate and this compound to the apical chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the substrate and this compound to the basolateral chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of this compound indicates inhibition of efflux.
Visualizations
Caption: Experimental workflow for characterizing this compound activity.
Caption: Troubleshooting logic for unexpected results with this compound.
Caption: Mechanism of reversing multidrug resistance with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of P-gp/BCRP-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the dual P-gp/BCRP inhibitor, P-gp/BCRP-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and dual inhibitor of two major ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp or MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1] These transporters are efflux pumps located in the cell membrane that actively transport a wide variety of substrates out of cells, a process that requires energy in the form of ATP hydrolysis.[2] By inhibiting the function of P-gp and BCRP, this compound can increase the intracellular concentration of drugs that are substrates of these transporters.[1] This makes it a valuable tool for overcoming multidrug resistance (MDR) in cancer cells and for improving the oral bioavailability of certain drugs.[1]
Q2: What are the common in vitro experimental systems to study P-gp and BCRP inhibition?
A2: Several in vitro models are commonly used to assess the inhibitory potential of compounds on P-gp and BCRP. These include:
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Cell-based bidirectional transport assays: These assays use polarized cell monolayers, such as Caco-2 or Madin-Darby canine kidney (MDCK) cells transfected to overexpress P-gp or BCRP.[3][4][5] The transport of a probe substrate is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER) greater than 2 (Papp B-A / Papp A-B) typically indicates active efflux.[6]
-
Substrate accumulation assays: In this cell-based approach, the accumulation of a fluorescent or radiolabeled probe substrate is measured in cells overexpressing the transporter of interest.[7] Inhibitors of the transporter will increase the intracellular accumulation of the substrate.
-
Membrane vesicle assays: These assays utilize inside-out membrane vesicles prepared from cells overexpressing P-gp or BCRP. The ATP-dependent uptake of a probe substrate into the vesicles is measured. This system offers direct access to the transporter's binding site.[8]
-
ATPase activity assays: P-gp and BCRP are ATPases, and their activity is often stimulated in the presence of substrates. This assay measures the rate of ATP hydrolysis (usually by detecting inorganic phosphate) in membrane preparations containing the transporter. Inhibitors can modulate this activity.
Q3: How should I prepare this compound for my experiments?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is common to prepare a stock solution in a non-polar solvent like dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. The solubility and stability of this compound in your specific assay buffer should be confirmed to ensure accurate and reproducible results.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell suspension and consistent seeding density across all wells. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting of Compounds | Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Monolayer Integrity Issues (for transport assays) | Monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure they are confluent and have intact tight junctions. Perform a Lucifer Yellow permeability test to confirm monolayer integrity.[9] |
| Compound Precipitation | Visually inspect solutions for any signs of precipitation, especially at higher concentrations. Determine the solubility of this compound in your assay medium. If solubility is an issue, consider adjusting the vehicle or lowering the maximum tested concentration. |
Issue 2: Positive Control Inhibitor Shows Weak or No Effect
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degraded Positive Control | Prepare fresh stock solutions of the positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP). Store stock solutions at the recommended temperature and protect from light if necessary. |
| Low Transporter Expression/Activity | Verify the expression and activity of P-gp or BCRP in your cell line using a validated probe substrate. Passage number can affect transporter expression; use cells within a defined passage number range.[8] |
| Incorrect Assay Conditions | Ensure the concentration of the probe substrate and positive control are appropriate. The substrate concentration should ideally be at or below its Km for the transporter to maximize sensitivity to inhibition. |
| Sub-optimal Incubation Time | Optimize the incubation time for both substrate accumulation and efflux phases. For vesicle assays, time course experiments are crucial to determine the linear range of uptake.[3] |
Issue 3: Observed Cytotoxicity of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inherent Compound Toxicity | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with this compound in your chosen cell line under the same experimental conditions (incubation time, media, etc.) but without the probe substrate. |
| High Vehicle (e.g., DMSO) Concentration | Ensure the final concentration of the vehicle in the assay is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). |
| Extended Incubation Time | If the compound shows time-dependent toxicity, consider reducing the incubation time if the assay window allows. Vesicle assays, with their shorter incubation times (<10 minutes), can be a good alternative for cytotoxic compounds.[8] |
Issue 4: Inconsistent IC50 Values for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Different Assay Systems | IC50 values can vary significantly between different assay systems (e.g., cell-based vs. vesicle assays) and even between different cell lines (e.g., Caco-2 vs. MDCK-MDR1).[10] Be consistent with your chosen assay for comparative studies. |
| Different Probe Substrates | The choice of probe substrate can influence the apparent IC50 value of an inhibitor due to potential differences in binding sites or affinities.[8] Use the same probe substrate for all comparative experiments. |
| Variable Assay Conditions | Factors such as cell passage number, substrate concentration, and incubation time can all affect the calculated IC50. Standardize these parameters across all experiments. |
| Data Analysis Method | The equation used to calculate the percentage of transport activity can impact the final IC50 value.[10] Use a consistent data analysis method and non-linear regression for curve fitting. |
Quantitative Data Summary
Table 1: IC50 Values of Common P-gp and BCRP Inhibitors
| Inhibitor | Transporter | Assay System | Probe Substrate | IC50 Value (µM) | Reference |
| Verapamil | P-gp | Caco-2 | Digoxin | 0.814 | |
| P-gp | Vesicles | N-methyl-quinidine | 2.37 | [3] | |
| P-gp | MCF7R cells | Rhodamine 123 | 6.8 - 14.3 | [11] | |
| Elacridar | P-gp | MCF7R cells | Rhodamine 123 | 0.05 | [7] |
| Ko143 | BCRP | Vesicles | Estrone-3-sulfate | < 0.01 | [12] |
| BCRP | T8 cells | Mitoxantrone | EC90 = 0.026 | [13] | |
| This compound | P-gp | K562/A02 cells | Adriamycin | Reversal at 5 µM | [1] |
| BCRP | MDCK-II-BCRP cells | Mitoxantrone | Reversal at 5 µM | [1] |
Table 2: Typical Efflux Ratios for P-gp and BCRP Substrates
| Substrate | Transporter | Cell Line | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Digoxin | P-gp | Caco-2 | ~7-10 | [14][15] |
| Prazosin | BCRP | MDCKII-BCRP | >5 | [4] |
Experimental Protocols
Protocol 1: Rhodamine 123 Substrate Accumulation Assay for P-gp Inhibition
This protocol is adapted from established methods for determining P-gp inhibition by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[7]
Materials:
-
P-gp overexpressing cells (e.g., MCF7R, MDCK-MDR1) and parental control cells.
-
96-well black, clear-bottom plates.
-
Rhodamine 123.
-
This compound and a positive control inhibitor (e.g., verapamil).
-
Assay buffer (e.g., HBSS).
-
Lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Fluorescence microplate reader.
Procedure:
-
Seed cells in 96-well plates and culture until they reach ~90% confluency.
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.
-
Aspirate the culture medium and wash the cells once with warm assay buffer.
-
Add the inhibitor solutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to all wells to a final concentration of 5 µM and incubate for 60 minutes at 37°C.
-
Aspirate the solution and wash the cells three times with ice-cold PBS to stop the efflux.
-
Lyse the cells by adding lysis buffer and incubate for 10 minutes with gentle shaking.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).
-
Normalize the fluorescence signal to the protein content of each well if significant cytotoxicity is observed.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Bidirectional Transport Assay for BCRP Inhibition using Prazosin
This protocol outlines the steps for a bidirectional transport assay to evaluate BCRP inhibition using the probe substrate prazosin in a polarized cell monolayer system.[4][16]
Materials:
-
BCRP overexpressing cells (e.g., MDCK-BCRP) and parental control cells.
-
Transwell inserts (e.g., 12-well format).
-
Prazosin.
-
This compound and a positive control inhibitor (e.g., Ko143).
-
Transport buffer (e.g., HBSS, pH 7.4).
-
Lucifer Yellow for monolayer integrity testing.
-
LC-MS/MS for sample analysis.
Procedure:
-
Seed cells on Transwell inserts and culture for 3-5 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring TEER and Lucifer Yellow permeability.
-
Prepare solutions of prazosin (e.g., 1 µM) in transport buffer, with and without various concentrations of this compound or the positive control.
-
Apical to Basolateral (A-B) Transport: Add the prazosin solution (with or without inhibitor) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the prazosin solution (with or without inhibitor) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 60-120 minutes.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of prazosin in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER = Papp B-A / Papp A-B).
-
Calculate the percent inhibition of efflux by this compound at each concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of P-gp/BCRP inhibition by this compound.
Caption: Workflow for a substrate accumulation assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-glycoprotein substrate transport assessed by comparing cellular and vesicular ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. xenotech.com [xenotech.com]
- 5. admescope.com [admescope.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting P-gp/BCRP-IN-1 cell viability assays
Technical Support Center: P-gp/BCRP-IN-1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in cell viability assays.
Troubleshooting Guides
Problem 1: Unexpected or High Cytotoxicity Observed with this compound Alone
Q: My cells show a significant decrease in viability when treated with this compound alone, even at low concentrations. What could be the cause?
A: While this compound is designed to have low intrinsic cytotoxicity, several factors can lead to unexpected cell death.[1] Here’s a systematic approach to troubleshoot this issue:
-
Confirm Inhibitor Concentration and Purity:
-
Solution: Double-check your calculations for dilution. If possible, verify the concentration and purity of your stock solution. An error in dilution can lead to unintentionally high concentrations.
-
-
Assess Solvent Toxicity:
-
Problem: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Run a solvent control experiment. Treat cells with the same concentrations of the solvent used in your experiment, without the inhibitor. If you observe cytotoxicity in the solvent control, reduce the final solvent concentration in your assay medium (typically ≤ 0.5%).
-
-
Evaluate Cell Line Sensitivity:
-
Problem: Some cell lines are inherently more sensitive to chemical compounds.
-
Solution: Perform a dose-response experiment with this compound alone on your specific cell line to determine its IC50 (the concentration at which 50% of cells are non-viable). This will establish a non-toxic working concentration range for your future experiments. This compound has been shown to have low cytotoxicity in cell lines like K562, K562/A02, and MDCK-II.[1]
-
-
Check for Contamination:
-
Problem: Contamination of your cell culture or inhibitor stock can lead to cell death.
-
Solution: Ensure your cell cultures are free from microbial contamination. Prepare a fresh stock solution of this compound from the original powder.
-
Problem 2: No Reversal of Drug Resistance Observed
Q: I'm co-administering this compound with a known P-gp/BCRP substrate (like Paclitaxel or Doxorubicin), but I don't see an increase in cytotoxicity in my resistant cell line. Why isn't the inhibitor working?
A: This indicates that the inhibitor is not effectively blocking the efflux pumps. Consider the following possibilities:
-
Incorrect Inhibitor Concentration:
-
Problem: The concentration of this compound may be too low to achieve sufficient inhibition of the P-gp and BCRP transporters.
-
Solution: Increase the concentration of the inhibitor. Perform a dose-response matrix experiment, varying the concentrations of both the cytotoxic drug and this compound to find the optimal combination. Studies have shown effective reversal of resistance with this compound in the low micromolar range (e.g., 0-5 µM).[1]
-
-
Inappropriate Incubation Time:
-
Problem: The timing of inhibitor and drug addition can be critical.
-
Solution: Try pre-incubating the cells with this compound for a period (e.g., 1-4 hours) before adding the cytotoxic substrate. This allows the inhibitor to enter the cells and bind to the transporters before they can pump out the substrate.
-
-
Low Expression of P-gp/BCRP in Your Cell Line:
-
Problem: The "resistant" cell line you are using may not express high enough levels of P-gp or BCRP for a reversal effect to be measurable.
-
Solution: Confirm the expression levels of P-gp (ABCB1) and BCRP (ABCG2) in your cell line using methods like Western Blot, qPCR, or flow cytometry. It is crucial to compare expression to the parental, sensitive cell line.
-
-
Dominance of Other Resistance Mechanisms:
-
Problem: Multidrug resistance is complex. Your cells might be utilizing other resistance mechanisms that are not dependent on P-gp or BCRP, such as altered drug targets or other efflux pumps (e.g., MRP1).[2][3]
-
Solution: Research the known resistance profile of your cell line. If other mechanisms are at play, inhibiting only P-gp and BCRP may not be sufficient to restore sensitivity.
-
Problem 3: High Variability and Poor Reproducibility in Assay Results
Q: My cell viability assay results are inconsistent between wells and across different experiments. What can I do to improve reproducibility?
A: High variability can obscure real biological effects. Focus on standardizing your assay technique.
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column to prevent settling. Pay special attention to the "edge effect" in 96-well plates, where wells on the perimeter are prone to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[4]
-
-
Inhibitor/Drug Solubility Issues:
-
Problem: this compound, like many inhibitors, can precipitate out of solution, especially at high concentrations, leading to inconsistent dosing.
-
Solution: Visually inspect your stock and working solutions for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed non-toxic levels. Briefly vortex or warm solutions if necessary to ensure complete dissolution before adding to cells.
-
-
Assay Timing and Technique:
-
Problem: Variations in incubation times or reagent addition can introduce errors.
-
Solution: Use a multichannel pipette for adding reagents like MTS, MTT, or CellTiter-Glo to minimize timing differences between wells. Ensure complete mixing after reagent addition, especially for MTT assays that require a solubilization step.[5][6] Adhere strictly to the incubation times recommended by the assay manufacturer.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters for using this compound. Note that optimal conditions should be determined empirically for your specific cell line and experimental setup.
| Parameter | Cell Line Examples | Concentration Range (Inhibitor) | Incubation Time | Notes |
| Cytotoxicity Screen | A549, K562, MDCK-II[1] | 0 - 200 µM[1] | 24 - 48 hours[1] | To determine the intrinsic toxicity of the inhibitor alone. |
| Resistance Reversal | K562/A02 (P-gp overexpressing)[1] | 0 - 5 µM[1] | 48 hours[1] | Co-incubation with a cytotoxic P-gp substrate (e.g., Adriamycin). |
| Resistance Reversal | MDCK-II-BCRP (BCRP overexpressing)[1] | 0 - 5 µM[1] | 48 hours[1] | Co-incubation with a cytotoxic BCRP substrate (e.g., Mitoxantrone). |
| Efflux Inhibition | Caco-2[1] | 0 - 5 µM[1] | 4 hours[1] | Used to measure the direct inhibition of substrate efflux. |
Experimental Protocols
Protocol: MTS Cell Viability Assay for Resistance Reversal
This protocol is adapted for assessing the ability of this compound to reverse multidrug resistance in an adherent cancer cell line overexpressing P-gp and/or BCRP.
Materials:
-
Resistant and parental (sensitive) cell lines
-
96-well cell culture plates
-
This compound
-
Known P-gp/BCRP substrate (e.g., Paclitaxel)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[7]
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the cytotoxic drug and this compound in culture medium.
-
Treatment:
-
After 24 hours, remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of the cytotoxic drug, this compound, or the combination of both.
-
Include the following controls: cells + medium only (100% viability), cells + solvent, cells + this compound only, and cells + cytotoxic drug only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[5][6]
-
Final Incubation: Incubate for 1-4 hours at 37°C. The time should be consistent across all experiments and optimized so that the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[6]
-
Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot dose-response curves and calculate IC50 values to determine the fold-reversal of resistance.
-
Visualizations
Mechanism of P-gp/BCRP Efflux and Inhibition
Caption: Mechanism of drug efflux by P-gp/BCRP and its inhibition.
Experimental Workflow for a Cell Viability Assay
Caption: Standard workflow for a cell viability/cytotoxicity assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common assay issues.
Frequently Asked Questions (FAQs)
Q1: What are P-gp and BCRP? A: P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) are ATP-binding cassette (ABC) transporters.[2][8] These proteins act as cellular efflux pumps, actively removing a wide variety of substances, including many anticancer drugs, from inside the cell.[9] Their overexpression in cancer cells is a major cause of multidrug resistance (MDR).[3][9]
Q2: What is the mechanism of action for this compound? A: this compound is a dual inhibitor that blocks the efflux function of both P-gp and BCRP transporters.[1] By doing so, it increases the intracellular concentration of co-administered cytotoxic drugs that are substrates of these pumps, thereby restoring their therapeutic effect in resistant cells.[1]
Q3: How should I prepare and store this compound? A: this compound is typically dissolved in a non-polar organic solvent like DMSO to create a concentrated stock solution. Store this stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use.
Q4: Can I use this compound to study transporters other than P-gp and BCRP? A: this compound is designed as a dual inhibitor for P-gp and BCRP. While cross-reactivity with other ABC transporters like MRP1 can occur with some inhibitors, this compound's primary targets are P-gp and BCRP. To investigate the role of other transporters, you should use inhibitors specific to them (e.g., MK-571 for MRPs).
Q5: Does this compound affect the expression level of the transporters? A: Studies suggest that short-term exposure (up to 48 hours) to this compound at effective concentrations does not alter the protein expression levels of P-gp or BCRP.[1] Its mechanism is based on functional inhibition of the pump, not downregulation of its expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [dk.promega.com]
- 8. youtube.com [youtube.com]
- 9. P-glycoprotein - Wikipedia [en.wikipedia.org]
minimizing non-specific binding of P-gp/BCRP-IN-1
Welcome to the technical support center for P-gp/BCRP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments with this dual P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent, orally active, and efficient dual inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] Its primary function is to block the action of these transporters, which are often responsible for pumping therapeutic drugs out of cells, leading to multidrug resistance (MDR). By inhibiting P-gp and BCRP, this compound can increase the intracellular concentration and enhance the efficacy and oral bioavailability of co-administered drugs, such as the chemotherapy agent Paclitaxel.[1]
Q2: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding (NSB) refers to the binding of a compound to unintended targets such as proteins, plastics, or other surfaces in an experimental system.[2][3] This is a concern for small molecule inhibitors like this compound, as it can lead to a reduction in the actual concentration of the inhibitor available to bind to its intended targets (P-gp and BCRP).[4][5] Consequently, NSB can result in an underestimation of the compound's potency (e.g., inflated IC50 values) and misleading experimental outcomes.[4]
Q3: What are the potential causes of non-specific binding with this compound?
-
Hydrophobic interactions: Lipophilic compounds tend to bind to plasticware and hydrophobic regions of proteins.[6][7]
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces.[6][7]
-
Binding to assay components: Components in the cell culture media or buffer, such as serum proteins, can bind to the inhibitor.
Troubleshooting Guide: Minimizing Non-Specific Binding
Issue: Inconsistent or lower-than-expected potency of this compound in our in vitro assays.
This issue may be attributable to non-specific binding of the compound to assay plates, pipette tips, or serum proteins in the media.
Recommended Solutions & Experimental Protocols
1. Modifying Assay Buffer Conditions
Adjusting the composition of your assay buffer can significantly reduce NSB.[6][7]
-
Addition of Surfactants: Low concentrations of a non-ionic surfactant, such as Tween 20 (typically 0.01% to 0.1%), can disrupt hydrophobic interactions.[6][7]
-
Inclusion of Bovine Serum Albumin (BSA): BSA (typically 0.1% to 1%) can be added to the buffer to act as a "blocker" by occupying non-specific binding sites on plasticware.[6][7]
-
Increasing Salt Concentration: If electrostatic interactions are suspected, increasing the ionic strength of the buffer with NaCl (e.g., up to 150 mM) can create a shielding effect.[6][7]
Experimental Protocol: Testing Buffer Modifications
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of working solutions by diluting the stock in different buffer conditions as outlined in the table below.
-
Pre-incubate the assay plates with the respective buffers for 30 minutes at the experimental temperature.
-
Remove the buffer and add the cell suspension and this compound working solutions.
-
Perform your standard P-gp/BCRP inhibition assay (e.g., using a fluorescent substrate like Rhodamine 123 for P-gp or Hoechst 33342 for BCRP).
-
Compare the IC50 values obtained under each buffer condition. A lower IC50 value suggests a reduction in non-specific binding.
Table 1: Example of Buffer Conditions to Test for NSB Reduction
| Condition ID | Base Buffer | Additive 1 | Additive 2 | Expected Outcome |
| Control | PBS | None | None | Baseline IC50 |
| Test 1 | PBS | 0.05% Tween 20 | None | Reduced NSB due to hydrophobic disruption |
| Test 2 | PBS | 0.5% BSA | None | Reduced NSB due to blocking of surfaces |
| Test 3 | PBS | 0.05% Tween 20 | 0.5% BSA | Potentially synergistic reduction of NSB |
2. Using Low-Binding Plates
Commercially available low-binding microplates are surface-treated to reduce hydrophobic and electrostatic interactions.
Experimental Protocol: Plate Comparison
-
Prepare identical P-gp/BCRP inhibition assays in both standard and low-binding tissue culture plates.
-
Use the same cell type, inhibitor concentrations, and assay buffer for both sets of plates.
-
After the incubation period, measure the activity of P-gp or BCRP.
-
Analyze the data to determine if the use of low-binding plates results in a lower IC50 value for this compound, which would indicate a reduction in non-specific binding to the plate surface.
3. Measuring Compound Depletion
To quantify the extent of non-specific binding, you can measure the concentration of this compound in your assay medium at the beginning and end of the experiment.
Experimental Protocol: Compound Depletion Analysis
-
Prepare your assay as usual, including cells, medium, and this compound at a relevant concentration.
-
Immediately after adding the inhibitor, take a sample of the medium (T=0).
-
At the end of the incubation period, take another sample of the medium (T=final).
-
Analyze the concentration of this compound in both samples using a suitable analytical method, such as LC-MS/MS.
-
A significant decrease in the concentration of the inhibitor at T=final compared to T=0 indicates non-specific binding.
Table 2: Illustrative Compound Depletion Data
| Time Point | This compound Concentration (nM) | Percent Loss |
| T=0 | 100 | 0% |
| T=final (Standard Plate) | 60 | 40% |
| T=final (Low-Binding Plate) | 85 | 15% |
| T=final (Standard Plate + 0.1% BSA) | 90 | 10% |
Visual Guides
Signaling Pathway and Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Non-Specific Binding
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. The importance of nonspecific binding in in vitro matrices, its impact on enzyme kinetic studies of drug metabolism reactions, and implications for in vitro-in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
P-gp/BCRP-IN-1 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of P-gp/BCRP-IN-1 in cell culture media. All recommendations are based on the known chemical properties of this compound and general best practices for handling small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 19, is a dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[1][2]. These two ATP-binding cassette (ABC) transporters are efflux pumps that play a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell[1][3]. This compound works by blocking the function of these pumps, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs[1].
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of the compound in aqueous solutions, including cell culture media, is expected to be limited.
Q3: My cells are not showing the expected increase in sensitivity to a chemotherapy agent after treatment with this compound. What could be the issue?
Several factors could contribute to this observation. First, the stability of this compound in your specific cell culture media at 37°C may be limited. Degradation of the inhibitor over the course of the experiment would lead to a decrease in its effective concentration. It is also possible that the concentration of this compound is insufficient to fully inhibit the P-gp and BCRP transporters in your cell line. Additionally, the multidrug resistance in your cells may be mediated by other mechanisms besides P-gp and BCRP.
Q4: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?
While this compound has been reported to have low cytotoxicity in some cell lines, high concentrations or prolonged exposure could lead to off-target effects and cytotoxicity[2]. It is also possible that the solvent used to dissolve the inhibitor (e.g., DMSO) is contributing to the observed toxicity. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and to always include a vehicle control in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Reversal of Multidrug Resistance
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Cell Culture Media | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C (see Experimental Protocol section). 2. If degradation is observed, consider replenishing the inhibitor at regular intervals during long-term experiments. 3. Minimize exposure of the media containing the inhibitor to light and elevated temperatures. |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response experiment to determine the IC50 of this compound for P-gp and BCRP inhibition in your cell line using a functional assay (e.g., rhodamine 123 or Hoechst 33342 efflux assay). 2. Ensure that the concentration used in your experiments is sufficient to achieve the desired level of inhibition. |
| Alternative Resistance Mechanisms | 1. Verify the expression of P-gp and BCRP in your cell line using techniques such as Western blotting or immunofluorescence. 2. Consider the possibility of other MDR mechanisms, such as MRP1 expression or target mutations. |
| Cell Line Specific Effects | The expression and activity of P-gp and BCRP can vary significantly between different cell lines. It is crucial to characterize the transporter expression in your specific model system. |
Issue 2: Poor Solubility or Precipitation of the Inhibitor
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. 2. When diluting the stock solution into aqueous cell culture media, ensure rapid mixing to prevent precipitation. 3. Avoid using final DMSO concentrations above 0.5% (v/v) as it can be toxic to cells. |
| Interaction with Media Components | 1. Visually inspect the cell culture media for any signs of precipitation after adding this compound. 2. If precipitation is observed, consider using a different formulation or a lower concentration of the inhibitor. |
Data Summary
Since specific stability data for this compound in cell culture media is not publicly available, the following table provides a template for researchers to generate and organize their own stability data.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration of this compound (µM) | Percent Remaining (%) |
| 0 | Initial Concentration | 100 |
| 2 | Measured Concentration | Calculated % |
| 4 | Measured Concentration | Calculated % |
| 8 | Measured Concentration | Calculated % |
| 12 | Measured Concentration | Calculated % |
| 24 | Measured Concentration | Calculated % |
| 48 | Measured Concentration | Calculated % |
| 72 | Measured Concentration | Calculated % |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).
-
Incubator at 37°C with 5% CO2.
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final desired concentration.
-
Immediately take a sample at time zero (T=0) and store it at -80°C until analysis. This will serve as the 100% reference.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium and store them at -80°C.
-
After collecting all time points, thaw the samples and analyze them by HPLC.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. Exploration of novel phthalazinone derivatives as potential efflux transporter inhibitors for reversing multidrug resistance and improving the oral absorption of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming P-gp/BCRP-IN-1 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp/BCRP-IN-1. The information addresses common challenges related to the precipitation of this inhibitor in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent and orally active dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These two proteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing a wide range of substances, including many therapeutic drugs, from cells.[2] By inhibiting P-gp and BCRP, this compound can increase the intracellular concentration and enhance the efficacy of co-administered drugs that are substrates of these transporters, thereby overcoming multidrug resistance (MDR) in cancer cells.[1][3]
Q2: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is the likely cause?
A2: this compound, like many small molecule inhibitors, is likely to have poor aqueous solubility. Precipitation typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. This is a common issue when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How can I prevent this compound from precipitating in my experiment?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 0.5%, to minimize its potential effects on cells and reduce the likelihood of precipitation.
-
Use a Pre-warmed Medium: Adding the inhibitor stock solution to a pre-warmed aqueous medium (e.g., 37°C) can sometimes improve solubility.
-
Increase Dilution Volume: If possible, increase the final volume of your aqueous solution to lower the final concentration of this compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Vortexing/Mixing: Ensure thorough and immediate mixing of the stock solution upon addition to the aqueous medium.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Visible precipitate or cloudiness in the culture medium immediately after adding this compound. | The final concentration of the inhibitor exceeds its aqueous solubility. | 1. Decrease Final Concentration: Lower the final working concentration of this compound if experimentally feasible.2. Modify Dilution Method: Add the stock solution drop-wise to the vortexing culture medium to facilitate rapid dispersion.3. Check Stock Solution: Ensure your stock solution is fully dissolved and has not precipitated during storage. Briefly warm and vortex the stock solution before use. |
| Precipitation observed after a period of incubation. | The compound is slowly coming out of solution over time. | 1. Reduce Incubation Time: If the experimental design allows, reduce the incubation time.2. Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or excipients, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), at very low, non-toxic concentrations. However, the effect of these agents on your specific assay should be validated. |
| Inconsistent experimental results. | Inconsistent dosing due to partial precipitation of the inhibitor. | 1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a clear stock solution.2. Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or experimental system. |
| Cell toxicity observed at expected non-toxic concentrations. | The precipitate itself may be causing cellular stress, or the actual soluble concentration is higher than anticipated in localized areas before complete dispersion. | 1. Confirm Cytotoxicity of the Vehicle: Run a vehicle control (e.g., DMSO at the same final concentration) to ensure the observed toxicity is not due to the solvent.2. Improve Dispersion: As mentioned above, ensure rapid and thorough mixing upon dilution. |
Experimental Protocols
Protocol: Cellular Accumulation Assay using a Fluorescent Substrate (Rhodamine 123)
This protocol is a general guideline for assessing the inhibitory activity of this compound on the efflux of a fluorescent substrate, Rhodamine 123. Note: This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells overexpressing P-gp and/or BCRP (e.g., MDCKII-MDR1, MDCKII-BCRP) and parental cells.
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
This compound
-
Rhodamine 123 (a fluorescent substrate for P-gp and BCRP).
-
Positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Phosphate-buffered saline (PBS).
-
DMSO.
-
Multi-well plates (e.g., 24-well or 96-well).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Prepare stock solutions of positive control inhibitors in DMSO.
-
-
Pre-incubation with Inhibitor:
-
On the day of the experiment, wash the cell monolayer with warm PBS.
-
Prepare working solutions of this compound and the positive control inhibitor at various concentrations in serum-free cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Add the inhibitor solutions to the respective wells and pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Substrate Loading:
-
Prepare a working solution of Rhodamine 123 in serum-free medium containing the corresponding concentrations of this compound or control inhibitor.
-
Remove the pre-incubation medium and add the Rhodamine 123-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Quantification of Intracellular Accumulation:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (e.g., excitation/emission ~485/528 nm for Rhodamine 123).
-
Alternatively, for flow cytometry, detach the cells after washing and resuspend them in PBS for analysis.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with cells that were not incubated with Rhodamine 123.
-
Normalize the fluorescence intensity to the protein concentration of the cell lysate if using a plate reader.
-
Calculate the fold-increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control.
-
Plot the fold-increase in accumulation against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms
Mechanism of P-gp and BCRP Mediated Drug Efflux
P-gp and BCRP are primary active transporters that utilize the energy from ATP hydrolysis to expel a wide variety of substrates from the cell's cytoplasm to the extracellular space. This process is a key mechanism of multidrug resistance in cancer cells.
References
interpreting unexpected results in P-gp/BCRP-IN-1 assays
Welcome to the technical support resource for P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results from in vitro transporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during P-gp and BCRP inhibition experiments.
Question 1: Why is my signal window (fluorescence difference between positive and negative controls) too low?
A narrow signal window can mask the true effect of your test compound, leading to inconclusive results. This is often related to issues with cell health, substrate concentration, or transporter activity.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Probe Substrate Concentration | Perform a substrate titration experiment to determine the concentration that yields the optimal signal-to-background ratio. The concentration should ideally be at or below the substrate's Km value for the transporter.[1][2] | An increased signal window with minimal background fluorescence. |
| Low Transporter Expression/Activity | Verify the passage number of your cell line; high-passage cells may have reduced transporter expression.[1] Confirm expression levels using Western blot or qPCR. Ensure cells have formed a confluent monolayer if using a transwell system.[1][3] | Using lower passage cells or a new cell stock should restore expected transporter activity. |
| Cell Health Issues | Perform a cell viability assay (e.g., MTT, trypan blue) to ensure cell health is >95%. Poor cell health can lead to leaky membranes and inconsistent transporter function. | Healthy cells will exhibit robust and reproducible transporter activity. |
| Incorrect Incubation Time | Optimize the incubation time for the probe substrate. A time-course experiment can determine the point of maximum accumulation or transport before efflux activity plateaus.[1][2] | Identification of an optimal time point that maximizes the signal from transporter activity. |
| Fluorescent Compound Interference | If your test compound is fluorescent, it may interfere with the assay signal. Run a control plate with the test compound alone (no probe substrate) to measure its intrinsic fluorescence. | The compound's fluorescence can be subtracted from the assay wells, or a different, non-interfering probe substrate can be selected. |
Troubleshooting Workflow: Low Signal Window
Caption: A logical workflow for troubleshooting a low signal window.
Question 2: My positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP) shows weak or no effect. What happened?
Failure of the positive control indicates a fundamental problem with the assay system itself, as these compounds have well-characterized inhibitory activity.[1]
Troubleshooting Guide:
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded Inhibitor Stock | Prepare a fresh stock solution of the positive control inhibitor. Ensure proper storage conditions (temperature, light protection) are maintained. | A freshly prepared inhibitor should exhibit the expected IC50 value. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. The final concentration should be sufficient to cause significant inhibition (typically >10x the known IC50 value).[1] | Correct concentrations will result in strong inhibition of transporter activity. |
| Low Transporter Activity | As in Q1, if the transporter is not active, inhibition cannot be measured. Refer to the troubleshooting steps for a low signal window. | A robust signal from the negative control (vehicle) is necessary to measure inhibition. |
| Assay System Mismatch | Ensure the chosen positive control is appropriate for the specific transporter and cell line being used. While Verapamil is a classic P-gp inhibitor, its potency can vary between systems.[2] | The positive control will show potent inhibition in a validated assay system. |
Question 3: My test compound appears to increase transporter activity. Is this possible?
While counterintuitive, apparent activation can occur. This can be a true biological effect or an artifact of the assay system.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Possible Explanation |
| Direct Transporter Activation | This is a rare but possible mechanism. The compound may bind to an allosteric site on the transporter, increasing its efflux activity. | Further mechanistic studies would be required to confirm true activation. |
| Fluorescence Quenching/Artifact | The test compound may interfere with the fluorescent signal of the probe substrate, making it appear as though less substrate is in the cell (i.e., more has been effluxed). | Run controls to check for quenching effects of your compound on the probe substrate's fluorescence in a cell-free system. |
| Altered Membrane Properties | Some compounds can alter the fluidity or properties of the cell membrane, which may indirectly affect transporter function. | This is a complex effect that is difficult to deconvolve without specialized biophysical assays. |
| Off-Target Effects | The compound could be activating cellular signaling pathways that lead to an upregulation of transporter expression or activity over the course of the assay.[4] | This is more likely in longer-term incubation assays. Time-course experiments may provide insight. |
Question 4: I'm seeing high variability between replicate wells. How can I reduce this?
High variability obscures real effects and reduces confidence in the data. The source is often technical, related to handling, or biological, related to the cells.[5]
Troubleshooting Guide:
| Potential Cause | Recommended Action | Impact on Variability |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use automated cell counters for accuracy and pipette carefully, especially at plate edges.[5] | Reduces well-to-well differences in cell number, a primary source of variability. |
| Pipetting Errors | Use calibrated pipettes and practice consistent technique (e.g., reverse pipetting for viscous solutions). Automated liquid handlers can significantly reduce this type of error.[5] | Improves the precision of compound and reagent delivery to each well. |
| Edge Effects | Temperature and evaporation gradients across a microplate can cause cells in outer wells to behave differently. Avoid using the outermost wells or fill them with sterile buffer/media. | Minimizes environmentally-induced artifacts, leading to more consistent results across the plate. |
| Incomplete Compound Mixing | Ensure thorough mixing of compounds in each well after addition, for example, by gentle orbital shaking. | Prevents localized high or low concentrations of the test compound within a well. |
| Cell Monolayer Inconsistency | For transwell assays, check the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity is uniform before starting the experiment. | Confirms that the cellular barrier is consistent across all replicates. |
Experimental Protocols & Methodologies
A generalized protocol for a cell-based fluorescence inhibition assay is provided below. Specific details may vary based on the cell line and probe substrate used.
Protocol: P-gp/BCRP Inhibition Assay using a Fluorescent Substrate
This protocol uses a fluorescent probe substrate that is effluxed by P-gp or BCRP. Inhibition is measured as an increase in intracellular fluorescence.
1. Cell Culture and Seeding:
- Culture cells overexpressing P-gp (e.g., MDCKII-MDR1) or BCRP (e.g., MDCKII-BCRP) in recommended media.[3]
- Seed cells into a 96-well, black, clear-bottom plate at a density that will achieve a confluent monolayer on the day of the assay.
- Incubate for 24-48 hours (or as required for the specific cell line).
2. Compound and Control Preparation:
- Prepare a dilution series of the test compound (P-gp/BCRP-IN-1) in a suitable assay buffer.
- Prepare solutions for controls:
- Negative Control (0% Inhibition): Vehicle (e.g., 0.1% DMSO in buffer).
- Positive Control (100% Inhibition): A known potent inhibitor (e.g., 50 µM Verapamil for P-gp; 10 µM Ko143 for BCRP).[1]
- Background Control: Buffer only, no cells.
3. Assay Execution:
- Gently wash the cell monolayer twice with warm assay buffer.
- Add the test compound dilutions and controls to the appropriate wells.
- Pre-incubate the plate for 15-30 minutes at 37°C.
- Prepare the probe substrate solution (e.g., Calcein-AM for P-gp, Hoechst 33342 for BCRP) in assay buffer.[6]
- Add the probe substrate to all wells (except background).
- Incubate for 30-60 minutes at 37°C, protected from light.
- Wash the cells three times with ice-cold buffer to stop the reaction and remove extracellular substrate.
- Add fresh cold buffer to the wells.
4. Data Acquisition and Analysis:
- Read the fluorescence on a plate reader using the appropriate excitation/emission wavelengths for the chosen substrate.
- Subtract the average background fluorescence from all wells.
- Calculate the percent inhibition using the following formula: % Inhibition = 100 * (Signal_TestCompound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)
- Plot the % Inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
P-gp/BCRP Efflux Mechanism and Inhibition
Caption: Inhibition of P-gp/BCRP prevents the ATP-dependent efflux of probe substrates.
References
Optimizing P-gp/BCRP-IN-1 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in experiments involving the dual P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, P-gp/BCRP-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active inhibitor of the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[1]. These transporters are ATP-dependent pumps that actively remove a wide range of substrates, including many therapeutic drugs, from the cell interior, contributing to multidrug resistance (MDR) in cancer and limiting the oral bioavailability of certain drugs[1][2]. By inhibiting the efflux function of both P-gp and BCRP, this compound increases the intracellular accumulation and retention of co-administered substrate drugs[1].
Q2: What are the common applications of this compound in research?
A2: The primary applications of this compound include:
-
Overcoming Multidrug Resistance (MDR): In cancer research, it is used to re-sensitize resistant cancer cells to chemotherapeutic agents that are substrates of P-gp and/or BCRP[1][2].
-
Improving Oral Bioavailability: In pharmacokinetic studies, it can be used to enhance the absorption and systemic exposure of orally administered drugs that are subject to efflux by P-gp and BCRP in the intestine[1].
-
Investigating Transporter-Mediated Drug-Drug Interactions: It serves as a tool to study the role of P-gp and BCRP in drug disposition and to identify potential drug-drug interactions[3].
Q3: What is a typical starting incubation time for an experiment with this compound?
A3: The optimal incubation time is highly dependent on the experimental system and the endpoint being measured. Based on available data, here are some general starting points:
-
Vesicle-based transport assays: Very short incubation times, typically in the range of 1 to 10 minutes, are recommended[4][5].
-
Cell-based substrate accumulation assays: A common starting point is a 2-hour incubation period[6]. However, shorter (e.g., 4 hours) and longer (e.g., 48 hours) incubations have also been reported to be effective for measuring drug accumulation and resistance reversal, respectively[1].
-
Cytotoxicity and protein expression assays: Longer incubation times, such as 48 to 72 hours, are typically required to observe effects on cell viability or changes in protein levels[1][7].
It is crucial to empirically determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, leading to different cell numbers at the time of the assay. Edge effects in the microplate. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Use calibrated pipettes and consider using a multi-channel pipette for consistency. |
| No inhibitory effect observed | Incubation time is too short for the inhibitor to reach its target and exert its effect. The concentration of the inhibitor is too low. The test compound is not a substrate for P-gp or BCRP. | Perform a time-course experiment to determine the optimal incubation time (see detailed protocol below). Perform a dose-response experiment to determine the IC50 of the inhibitor. Confirm that your substrate is indeed transported by P-gp and/or BCRP using appropriate positive controls. |
| Inhibitor appears to be cytotoxic | The inhibitor concentration is too high. The incubation time is too long. The cell line is particularly sensitive to the inhibitor. | Determine the cytotoxicity of the inhibitor alone using a viability assay (e.g., MTT, CellTiter-Glo). This compound has been reported to have low cytotoxicity in several cell lines, with IC50 values generally above 40 µM after 48 hours of incubation[1]. If cytotoxicity is observed at the desired inhibitory concentration, consider reducing the incubation time or using a lower, non-toxic concentration. |
| Inconsistent IC50 values compared to literature | Differences in experimental protocols, including cell line passage number, substrate concentration, and specific calculation methods. Inter-laboratory variability is a known issue in P-gp inhibition assays[8]. | Standardize your protocol as much as possible, including cell culture conditions and passage numbers. Ensure the substrate concentration is well below the Km for the transporter to accurately determine the Ki from the IC50. Report your detailed methodology to allow for better comparison with other studies. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines and experimental conditions.
| Cell Line | Assay Type | Substrate | Incubation Time | IC50 Value (µM) | Reference |
| K562/A02 (P-gp overexpressing) | Resistance Reversal | Adriamycin (ADM) | 48 hours | 2.41 (at 5 µM ADM) | [1] |
| MDCK-II-BCRP (BCRP overexpressing) | Resistance Reversal | Mitoxantrone (MX) | 48 hours | 18.43 (at 5 µM MX) | [1] |
| A549 | Antiproliferative | - | 48 hours | 46.28 | [1] |
| K562 | Cytotoxicity | - | 48 hours | 72.81 | [1] |
| K562/A02 | Cytotoxicity | - | 48 hours | 43.29 | [1] |
| MDCK-II | Cytotoxicity | - | 48 hours | 87.69 | [1] |
| MDCK-II-BCRP | Cytotoxicity | - | 48 hours | 81.22 | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Based Substrate Accumulation Assay
This protocol provides a framework for empirically determining the optimal incubation time for this compound to inhibit the efflux of a fluorescent substrate.
Materials:
-
P-gp and/or BCRP-overexpressing cells (e.g., MDCKII-MDR1, MDCKII-BCRP, or Caco-2)
-
Parental cell line (as a negative control)
-
Fluorescent P-gp/BCRP substrate (e.g., Rhodamine 123, Hoechst 33342)
-
This compound
-
Positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
-
Culture medium and buffers
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this may require culturing for up to 21 days to allow for differentiation[6].
-
Pre-incubation with Inhibitor: On the day of the experiment, remove the culture medium and wash the cells with a warm buffer. Add buffer containing this compound at a concentration known to be non-toxic yet effective (e.g., 1-10 µM). Include wells with the positive control inhibitor and a vehicle control (e.g., DMSO). Some protocols suggest a pre-incubation step with the inhibitor for 15-30 minutes to allow it to enter the cells[9].
-
Addition of Substrate: After the pre-incubation, add the fluorescent substrate to all wells.
-
Time-Course Measurement: Immediately begin measuring the intracellular fluorescence at various time points (e.g., 15, 30, 60, 90, 120, and 240 minutes) using a fluorescence plate reader.
-
Data Analysis: For each time point, subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against time for each condition (vehicle control, this compound, positive control). The optimal incubation time is the point at which the difference in fluorescence between the inhibitor-treated cells and the vehicle-treated cells is maximal, before the signal plateaus or begins to decrease due to cytotoxicity or substrate saturation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of P-gp/BCRP-mediated drug efflux by this compound.
Caption: Hedgehog-GLI signaling pathway regulating P-gp and BCRP expression.
Caption: Workflow for optimizing inhibitor incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. xenotech.com [xenotech.com]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
P-gp/BCRP-IN-1: A Comparative Guide to its Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of P-gp/BCRP-IN-1 against P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer and affecting drug disposition. The performance of this compound is compared with other known inhibitors, supported by experimental data.
Inhibitory Activity and Performance Comparison
This compound is a potent, orally active dual inhibitor of P-gp and BCRP.[1] Its primary mechanism of action is the inhibition of the efflux function of these transporters, leading to increased intracellular accumulation of substrate drugs.[1] This activity effectively reverses multidrug resistance and can enhance the oral bioavailability of chemotherapeutic agents like Paclitaxel (PTX).[1]
One of the key advantages of this compound is its low cytotoxicity. It has shown weak anti-proliferative activity against various cancer cell lines, indicating a favorable safety profile for potential co-administration with cytotoxic drugs.[1]
The following table summarizes the inhibitory potency and cytotoxicity of this compound in comparison to other well-characterized P-gp and BCRP inhibitors.
| Compound | Target(s) | IC50 (P-gp) | IC50 (BCRP) | Cytotoxicity (IC50) | Reference |
| This compound | P-gp & BCRP | Potent inhibitor (EC50 for ADM reversal in K562/A02: 65.31 nM) | Potent inhibitor (EC50 for MX reversal in MDCKII-BCRP: 98.22 nM) | A549: 46.28 μM; K562: 72.81 μM; K562/A02: 43.29 μM; MDCK-II: 87.69 μM; MDCK-II-BCRP: 81.22 μM | [1] |
| P-gp/BCRP-IN-2 | P-gp & BCRP | 1.6 nM | 600 nM | Not specified | [2] |
| Elacridar | P-gp & BCRP | ~193 nM | ~50 nM | Not specified | [3] |
| Tariquidar | P-gp | Nanomolar range | Less potent than on P-gp | Not specified | |
| Ko143 | BCRP | >200-fold selectivity for BCRP over P-gp | 9.7 nM (ATPase activity); 26 nM (EC90) | Low cytotoxicity | [4] |
Experimental Protocols
The validation of P-gp and BCRP inhibitory activity typically involves in vitro assays using cell lines that overexpress these transporters. Below are detailed methodologies for two key experiments.
Calcein-AM Efflux Assay for P-gp Inhibition
This assay is a common high-throughput method to assess P-gp inhibitory activity.[5]
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane.[6] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and hydrophilic molecule calcein.[6] P-gp can actively extrude the non-fluorescent Calcein-AM from the cell before it can be converted, thus reducing the intracellular fluorescence.[6] P-gp inhibitors will block this efflux, leading to an increase in intracellular calcein and a corresponding increase in fluorescence.[6]
Materials:
-
P-gp overexpressing cells (e.g., K562/A02, MDCKII-MDR1) and parental cells.
-
Calcein-AM solution.
-
Test inhibitor (this compound) at various concentrations.
-
Positive control inhibitor (e.g., Verapamil).
-
96-well plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530-535 nm).[4]
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and culture overnight.[4]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (this compound) and controls for a specified time (e.g., 30 minutes) at 37°C.[7]
-
Calcein-AM Addition: Add Calcein-AM solution to each well to a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Bidirectional Transport Assay in MDCKII-BCRP Cells
This assay is used to determine if a compound is a substrate or inhibitor of BCRP by measuring its transport across a polarized cell monolayer.[8]
Principle: MDCKII cells transfected with the BCRP gene are grown on permeable supports (e.g., Transwell inserts) to form a tight monolayer that mimics a biological barrier.[8] The transport of a known BCRP substrate is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. BCRP is an efflux transporter located on the apical membrane, so it will pump substrates from the basolateral to the apical side (B to A). An inhibitor will reduce this B to A transport.[9]
Materials:
-
MDCKII-BCRP cells.
-
Transwell inserts.
-
Known BCRP substrate (e.g., Estrone-3-sulfate).[8]
-
Test inhibitor (this compound) at various concentrations.
-
Positive control inhibitor (e.g., Ko143).
-
LC-MS/MS for quantification of the substrate.
Procedure:
-
Cell Seeding and Culture: Seed MDCKII-BCRP cells on Transwell inserts and culture for 4-5 days to form a confluent monolayer.[8]
-
Assay Initiation:
-
For A to B transport , add the BCRP substrate and the test inhibitor to the apical chamber and fresh medium to the basolateral chamber.
-
For B to A transport , add the BCRP substrate and the test inhibitor to the basolateral chamber and fresh medium to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the BCRP substrate in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability (Papp) for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) is then determined. A significant decrease in the efflux ratio in the presence of the inhibitor indicates BCRP inhibition.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solvobiotech.com [solvobiotech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. spmed.kr [spmed.kr]
- 9. xenotech.com [xenotech.com]
P-gp/BCRP-IN-1 vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition
For researchers and drug development professionals navigating the complexities of multidrug resistance, the choice of a P-glycoprotein (P-gp) inhibitor is a critical decision. This guide provides an objective comparison of a potent and specific dual inhibitor, P-gp/BCRP-IN-1, and the classical, first-generation P-gp inhibitor, verapamil. This comparison is based on their inhibitory mechanisms, potency, specificity, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound acts as a potent dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are pivotal in mediating multidrug resistance in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells.[1] this compound exerts its effect by directly inhibiting the efflux function of both P-gp and BCRP, thereby increasing the intracellular concentration of co-administered drugs.
Verapamil , a calcium channel blocker, is a well-established first-generation P-gp inhibitor.[2][3] Its mechanism of P-gp inhibition is multifaceted. Verapamil can act as a substrate for P-gp and competitively inhibit the transport of other substrates.[3] Molecular dynamics simulations suggest that verapamil's transport pathway involves electrostatic repulsions and hydrophobic interactions within the transporter.[2] Furthermore, verapamil has been shown to modulate P-gp's ATPase activity, which is essential for the energy-dependent efflux of substrates.[4] At higher concentrations, verapamil can act as an inhibitor of this ATPase activity.[5]
Quantitative Comparison of Inhibitory Potency
Table 1: Inhibitory Potency of this compound and Related Dual Inhibitors
| Compound | Target | Assay | Cell Line | IC50 / EC50 |
| This compound | P-gp & BCRP | Adriamycin (ADM) Reversal | K562/A02 | EC50: 65.31 nM |
| This compound | P-gp & BCRP | Mitoxantrone (MX) Reversal | MDCK-II-BCRP | EC50: 98.22 nM |
| P-gp/BCRP-IN-2 | P-gp | Not Specified | Not Specified | IC50: 1.6 nM |
| P-gp/BCRP-IN-2 | BCRP | Not Specified | Not Specified | IC50: 600 nM |
Table 2: Inhibitory Potency of Verapamil against P-gp
| Assay | Cell Line | IC50 |
| Rhodamine 123 Efflux | Not Specified | Relative efficiency lower than PSC-833 and cyclosporin A |
| P-gp ATPase Activity | Not Specified | Inhibition at ~50 µM |
| P-gp Inhibition (in vivo, rat BBB) | Not Specified | EC50 determined with cyclosporine A as inhibitor |
Specificity of Inhibition
A key differentiator between these two inhibitors is their specificity. This compound is a dual inhibitor, targeting both P-gp and BCRP. This can be advantageous in cancers where both transporters are co-expressed, contributing to a broader spectrum of drug resistance.[1]
Verapamil , particularly at nanomolar concentrations, demonstrates selectivity for P-gp over other ABC transporters like MRP1 and BCRP.[6] However, at higher micromolar concentrations, it may also inhibit MRP1.[6] This dose-dependent selectivity is a crucial consideration for in vitro and in vivo studies.
Experimental Protocols
Accurate assessment of P-gp inhibition relies on robust and well-defined experimental protocols. The following are detailed methodologies for two common assays used to evaluate P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the ability of an inhibitor to block the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/A02, MCF7/ADR) and parental control cells
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Test inhibitor (e.g., this compound, verapamil) at various concentrations
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Seed P-gp overexpressing and parental cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and grow to 80-90% confluency.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentrations of the test inhibitor or vehicle control. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Quantification:
-
Flow Cytometry: Detach the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
Fluorescence Plate Reader: Lyse the cells with a lysis buffer (e.g., Triton X-100 based) and measure the fluorescence of the lysate using a plate reader.
-
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate calcein-AM, which is converted to the fluorescent calcein by intracellular esterases. P-gp actively effluxes calcein-AM, preventing its conversion and subsequent fluorescence.
Materials:
-
P-gp overexpressing cells and parental control cells
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Test inhibitor at various concentrations
-
Cell culture medium
-
PBS
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Incubation: Treat the cells with various concentrations of the test inhibitor or vehicle control in culture medium for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add calcein-AM to a final concentration of 0.1-1 µM to each well and incubate for 15-30 minutes at 37°C.[7]
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add fresh PBS or medium to the wells and immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm) or visualize using a fluorescence microscope.[8] For flow cytometry, detach and analyze the cells as described for the rhodamine 123 assay.
-
Data Analysis: Determine the increase in calcein fluorescence in the presence of the inhibitor compared to the control. Calculate the IC50 value by plotting the percentage of P-gp inhibition against the inhibitor concentration.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of P-gp inhibition and a typical experimental workflow.
Caption: Mechanism of P-gp inhibition in a cancer cell.
Caption: General workflow for P-gp inhibition assays.
Conclusion
Both this compound and verapamil are valuable tools for studying and potentially overcoming P-gp-mediated multidrug resistance. The choice between them will depend on the specific research question.
-
This compound and related dual inhibitors offer high potency and the advantage of targeting both P-gp and BCRP, which may be crucial for combating resistance in tumors co-expressing both transporters.
-
Verapamil , as a well-characterized first-generation inhibitor, remains a useful reference compound, particularly in studies focused solely on P-gp. However, its lower potency and potential for off-target effects at higher concentrations must be considered.
For researchers aiming to develop novel therapeutics to overcome multidrug resistance, the high potency and dual specificity of inhibitors like this compound represent a promising avenue. For fundamental studies on P-gp function, verapamil can still serve as a relevant, albeit less potent, tool. The selection of the appropriate inhibitor, coupled with rigorous experimental design as outlined in this guide, will be paramount to advancing our understanding and therapeutic targeting of multidrug resistance.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux mechanism and pathway of verapamil pumping by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-[11C]verapamil is selectively transported by murine and human P-glycoprotein at the blood–brain barrier, and not by MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of P-gp/BCRP-IN-1 and Elacridar for Researchers and Drug Development Professionals
In the landscape of multidrug resistance (MDR) reversal agents, P-gp/BCRP-IN-1 and elacridar have emerged as notable dual inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These ATP-binding cassette (ABC) transporters are critical players in limiting the efficacy of numerous therapeutic agents by actively effluxing them from cells. This guide provides a comprehensive comparison of the available efficacy data for this compound and elacridar, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and elacridar function by inhibiting the efflux activity of P-gp and BCRP, two of the most significant transporters contributing to MDR in cancer and limiting drug penetration across physiological barriers like the blood-brain barrier.[1][2][3] By blocking these transporters, these inhibitors can increase the intracellular concentration of co-administered substrate drugs, thereby enhancing their therapeutic effect.[4][5] Elacridar, a third-generation inhibitor, is known to be a potent, non-competitive inhibitor of P-gp.[6] While the precise mechanism of this compound is less extensively documented in peer-reviewed literature, it is also characterized as an efflux pump inhibitor.[5]
In Vitro Efficacy
The in vitro potency of these inhibitors is a key determinant of their potential clinical utility. The available data, primarily from vendor-supplied information for this compound and extensive scientific literature for elacridar, are summarized below.
| Parameter | This compound | Elacridar | Reference |
| P-gp Inhibition (IC50) | Not explicitly reported | ~0.02 - 0.2 µM (substrate dependent) | [7] |
| BCRP Inhibition (IC50) | Not explicitly reported | ~0.3 µM | [7] |
| MDR Reversal (Adriamycin in K562/A02 cells) | Reversal at 5 µM | Potent reversal of resistance to P-gp substrates | [5][7] |
| MDR Reversal (Mitoxantrone in MDCK-II-BCRP cells) | Reversal at 5 µM | Potent reversal of resistance to BCRP substrates | [5][7] |
| Cytotoxicity (IC50) | 43.29 µM (K562/A02), 81.22 µM (MDCK-II-BCRP) | Generally low cytotoxicity at effective inhibitory concentrations | [5] |
In Vivo Efficacy and Pharmacokinetics
Preclinical and clinical studies have provided significant insights into the in vivo efficacy of elacridar in enhancing the bioavailability and central nervous system (CNS) penetration of various drugs.[2][4] Oral co-administration of elacridar has been shown to significantly increase the plasma concentrations of P-gp and BCRP substrates.[4] For instance, elacridar has been demonstrated to increase the brain-to-plasma ratio of co-administered drugs, indicating its ability to inhibit P-gp and BCRP at the blood-brain barrier.[2]
Detailed in vivo pharmacokinetic and efficacy data for this compound are not extensively reported in peer-reviewed literature, limiting a direct comparison with the well-documented profile of elacridar.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed experimental methodologies are crucial.
This compound: Reversal of Multidrug Resistance Assay
Cell Culture:
-
K562/A02 (P-gp overexpressing) and MDCK-II-BCRP (BCRP overexpressing) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the chemotherapeutic agent (e.g., Adriamycin or Mitoxantrone) in the presence or absence of a fixed concentration of this compound (e.g., 5 µM).
-
After a 48-hour incubation, MTT reagent is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated to determine the reversal of resistance.[5]
Elacridar: P-gp and BCRP Inhibition Assays
Calcein-AM Efflux Assay (P-gp Inhibition):
-
P-gp overexpressing cells (e.g., SW620/Ad300) are seeded in a 96-well plate.
-
Cells are pre-incubated with various concentrations of elacridar or a vehicle control.
-
Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis, is added to the wells.
-
The plate is incubated to allow for calcein-AM uptake and efflux.
-
Intracellular fluorescence is measured using a fluorescence plate reader.
-
Increased fluorescence in the presence of elacridar indicates inhibition of P-gp-mediated efflux.
Hoechst 33342 Efflux Assay (BCRP Inhibition):
-
BCRP overexpressing cells (e.g., MDCK-II-BCRP) are seeded in a 96-well plate.
-
Cells are incubated with various concentrations of elacridar.
-
Hoechst 33342, a fluorescent BCRP substrate, is added to the cells.
-
After incubation, the intracellular accumulation of Hoechst 33342 is measured by fluorescence.
-
An increase in fluorescence indicates BCRP inhibition.
Visualizing the Mechanism of Action
To illustrate the fundamental mechanism of these inhibitors, the following diagrams depict the efflux action of P-gp/BCRP and its inhibition.
Caption: ATP-dependent drug efflux by P-gp/BCRP transporters.
Caption: Inhibition of P-gp/BCRP-mediated drug efflux.
Conclusion
Based on the currently available data, elacridar is a well-characterized dual P-gp and BCRP inhibitor with a substantial body of evidence supporting its in vitro and in vivo efficacy. It has demonstrated potent inhibition of both transporters and has been extensively evaluated in preclinical and clinical settings for its ability to overcome multidrug resistance and enhance drug delivery.
This compound shows promise as a dual inhibitor capable of reversing P-gp and BCRP-mediated resistance in vitro. However, a comprehensive comparison of its efficacy with elacridar is hampered by the limited availability of peer-reviewed data, particularly regarding its direct inhibitory potency (IC50 values) and in vivo pharmacokinetic and pharmacodynamic properties. Further research and publication of detailed studies on this compound are necessary to fully elucidate its comparative efficacy and potential as a therapeutic agent. Researchers are encouraged to consider the depth of available data when selecting an inhibitor for their studies.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Selectivity Profile of P-gp/BCRP-IN-1: A Dual Inhibitor of P-glycoprotein and Breast Cancer Resistance Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of P-gp/BCRP-IN-IN-1, a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The information is intended to assist researchers in evaluating its potential for overcoming multidrug resistance in cancer and improving the pharmacokinetic properties of drug candidates.
Executive Summary
P-gp/BCRP-IN-1 (also known as compound 19) is a potent, orally active dual inhibitor of the efflux transporters P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are key players in multidrug resistance (MDR) in cancer cells and act as physiological barriers in various tissues, limiting drug absorption and distribution. By inhibiting both P-gp and BCRP, this compound has the potential to reverse drug resistance and enhance the oral bioavailability of various chemotherapeutic agents.[1] This guide compares the inhibitory profile of this compound with other well-characterized P-gp and BCRP inhibitors, Elacridar and Tariquidar.
While specific IC50 values for the direct inhibition of P-gp and BCRP by this compound are not publicly available in the reviewed literature, its functional activity in reversing drug resistance has been documented. This guide presents available data for comparator compounds to provide a benchmark for its potential potency and selectivity.
Comparison of Inhibitory Potency
The following table summarizes the reported IC50 values for selected dual and selective P-gp and BCRP inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the cell line, substrate, and specific assay protocol used.
| Compound | Target(s) | IC50 (P-gp) | IC50 (BCRP) | Selectivity | Reference |
| This compound (Compound 19) | P-gp & BCRP | Not Available | Not Available | Dual Inhibitor | [1] |
| Elacridar (GF120918) | P-gp & BCRP | ~160 - 193 nM | ~50 - 239 nM | Dual Inhibitor | [1][2][3][4][5][6][7][8][9][10] |
| Tariquidar (XR9576) | P-gp & BCRP | ~43 - 850 nM | ~940 nM | P-gp selective at lower concentrations, dual at higher concentrations | [3][11][12][13][14] |
| Ko143 | BCRP | >10,000 nM | ~26 nM | BCRP Selective | [10] |
Signaling Pathways and Efflux Mechanism
P-gp and BCRP are ATP-binding cassette (ABC) transporters that utilize the energy from ATP hydrolysis to actively transport a wide range of substrates out of cells. This efflux mechanism is a primary cause of multidrug resistance in cancer, as it reduces the intracellular concentration of chemotherapeutic drugs to sub-therapeutic levels. The following diagram illustrates the general mechanism of P-gp and BCRP-mediated drug efflux and the inhibitory action of compounds like this compound.
Caption: P-gp/BCRP-mediated drug efflux and its inhibition.
Experimental Methodologies
The determination of the inhibitory potency (IC50) of compounds against P-gp and BCRP is crucial for their characterization. Commonly used in vitro assays include the Calcein-AM efflux assay for P-gp and the Hoechst 33342 efflux assay for BCRP.
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This assay utilizes the non-fluorescent, lipophilic P-gp substrate Calcein-AM.
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Detailed Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., MDCK-MDR1, K562/ADR) and the corresponding parental cells are seeded in 96-well plates and cultured to confluence.[2][13][15]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in a suitable buffer for a defined period (e.g., 30-60 minutes) at 37°C.[2]
-
Substrate Addition: Calcein-AM is added to each well at a final concentration of approximately 0.25-1 µM and incubated for another 15-60 minutes at 37°C.[2][15]
-
Fluorescence Measurement: After incubation, the cells are washed with ice-cold buffer to stop the reaction. The intracellular fluorescence of calcein, the product of Calcein-AM hydrolysis by intracellular esterases, is measured using a fluorescence plate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[2][16]
-
Data Analysis: The fluorescence intensity in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% of the maximum inhibition of P-gp activity, is calculated from the dose-response curve.
BCRP Inhibition Assay (Hoechst 33342 Efflux Assay)
This assay employs the fluorescent dye Hoechst 33342, a known BCRP substrate.
Caption: Workflow for the Hoechst 33342 BCRP inhibition assay.
Detailed Protocol:
-
Cell Culture: BCRP-overexpressing cells (e.g., MDCK-BCRP, MCF-7/MX) and parental cells are seeded in 96-well plates.[4][12]
-
Compound Incubation: Cells are pre-incubated with a range of concentrations of the test inhibitor for a specific time (e.g., 30-60 minutes) at 37°C.[12]
-
Substrate Addition: Hoechst 33342 is added to the wells at a final concentration of approximately 5-10 µM and incubated for 60-120 minutes at 37°C.[12][17][18][19]
-
Fluorescence Measurement: The intracellular accumulation of Hoechst 33342 is measured directly in the plate using a fluorescence plate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.[17][19]
-
Data Analysis: The increase in fluorescence due to BCRP inhibition is determined, and the IC50 value is calculated from the concentration-response curve.
Conclusion
This compound is a promising dual inhibitor of P-gp and BCRP that has demonstrated the ability to reverse multidrug resistance in preclinical models. While direct quantitative data on its inhibitory potency (IC50 values) is currently limited in the public domain, its functional effects suggest it is an effective modulator of these critical efflux transporters. For a comprehensive evaluation of its selectivity profile, direct comparative studies with established inhibitors like Elacridar and Tariquidar under identical experimental conditions are warranted. The experimental protocols provided in this guide offer a standardized approach for conducting such comparative assessments. Researchers are encouraged to perform these assays to determine the precise IC50 values of this compound and to further elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 3. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. New functional assay of P-glycoprotein activity using Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. abbkine.com [abbkine.com]
- 19. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Analysis of Dual P-gp/BCRP Inhibitors for Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
The co-expression of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) in physiological barriers and tumor cells presents a significant hurdle in drug development and cancer chemotherapy.[1][2] These ATP-binding cassette (ABC) transporters actively efflux a wide range of xenobiotics, contributing to poor drug bioavailability and multidrug resistance (MDR).[1][3] Consequently, the development of dual P-gp/BCRP inhibitors is a critical strategy to enhance the efficacy of therapeutic agents. This guide provides a comparative overview of selected dual inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Dual P-gp/BCRP Inhibitors
The following table summarizes the in vitro potency of various compounds that exhibit dual inhibitory activity against P-gp and BCRP. The half-maximal inhibitory concentrations (IC50) are presented to facilitate a direct comparison of their efficacy. The data is compiled from multiple studies utilizing different cell-based assays.
| Compound | P-gp Inhibition IC50 (µM) | BCRP Inhibition IC50 (µM) | Assay Method | Cell Line | Reference |
| Compound 32 | 0.848 | 0.285 | Calcein AM / Pheophorbide A | A2780adr / MDCK II BCRP | [1] |
| Compound 33 | 0.250 | 0.595 | Calcein AM / Pheophorbide A | A2780adr / MDCK II BCRP | [1] |
| Compound 37 | Not specified, but active | Not specified, but active | Calcein AM / Pheophorbide A | A2780adr / MDCK II BCRP | [1] |
| Compound 48 | 1.86 | 0.152 | Calcein AM / Hoechst 33342 | A2780adr / MDCK II BCRP | [1] |
| Compound 49 | 3.00 | 1.150 | Calcein AM / Hoechst 33342 | A2780adr / MDCK II BCRP | [1] |
| Compound 61 | 6.07 | 0.56 | Calcein AM / Hoechst 33342 | A2780adr / MCF-7 MX | [1] |
| Compound 71 | Good dual inhibitor | Potent as Ko143 | Calcein AM / Hoechst 33342 | A2780adr / MDCK II BCRP | [1] |
| BI-D1870 | Active | Active | Mitoxantrone Accumulation | MCF-7/ADR & MCF-7/MX100 | [4] |
| BX795 | Active | Active | Mitoxantrone Accumulation | MCF-7/ADR & MCF-7/MX100 | [4] |
| CGP60474 | Active | Active | Mitoxantrone Accumulation | MCF-7/ADR & MCF-7/MX100 | [4] |
| CDK 4/6 inhibitor IV | Active | Active | Mitoxantrone Accumulation | MCF-7/ADR & MCF-7/MX100 | [4] |
| Foretinib | Active | Active | Mitoxantrone Accumulation | MCF-7/ADR & MCF-7/MX100 | [4] |
Key Experimental Protocols
The evaluation of P-gp and BCRP inhibitory activity typically involves cell-based assays that measure the intracellular accumulation of fluorescent probe substrates. Below are detailed methodologies for commonly employed assays.
P-gp Inhibition Assay (Calcein AM Efflux)
-
Principle: Calcein AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, esterases cleave the AM group, converting it to the fluorescent and membrane-impermeable calcein. P-gp actively effluxes Calcein AM, thus reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein and a stronger fluorescent signal.
-
Cell Lines: P-gp overexpressing cell lines such as A2780adr or K562/DOX are commonly used.[2]
-
Protocol:
-
Seed P-gp overexpressing cells in a 96-well plate and culture until confluent.
-
Pre-incubate the cells with various concentrations of the test compound or a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes.[5]
-
Add Calcein AM (final concentration ~0.5 µM) to all wells and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Calculate the percent inhibition relative to the positive control (e.g., Verapamil) and determine the IC50 value.
-
BCRP Inhibition Assays
-
Principle: Pheophorbide A is a fluorescent substrate of BCRP. In BCRP-overexpressing cells, its intracellular accumulation is low due to active efflux. BCRP inhibitors block this process, resulting in increased intracellular fluorescence.
-
Cell Lines: BCRP-overexpressing cell lines like MDCK II BCRP or MCF-7/MX100 are suitable for this assay.[1][6]
-
Protocol:
-
Plate BCRP-overexpressing cells in a 96-well plate.
-
Treat the cells with test compounds at various concentrations or a known BCRP inhibitor (e.g., Ko143) for 30-60 minutes.
-
Add Pheophorbide A (final concentration ~5 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS.
-
Measure the fluorescence (Excitation ~410 nm, Emission ~675 nm).
-
Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
-
-
Principle: The fluorescent dye Hoechst 33342 is a substrate for BCRP. Inhibition of BCRP-mediated efflux leads to increased nuclear accumulation of the dye and enhanced fluorescence.
-
Cell Lines: BCRP-overexpressing cell lines such as MDCK II BCRP are commonly used.[1]
-
Protocol:
-
Seed BCRP-overexpressing cells in a 96-well plate.
-
Incubate the cells with the test inhibitors for a specified time.
-
Add Hoechst 33342 (final concentration ~5 µM) and incubate for 30-60 minutes.
-
Wash the cells and measure the fluorescence (Excitation ~350 nm, Emission ~460 nm).
-
Calculate the IC50 values based on the increase in fluorescence.
-
Visualizing Experimental Workflows and Biological Pathways
To better understand the process of evaluating dual P-gp/BCRP inhibitors and their biological context, the following diagrams are provided.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
P-gp/BCRP-IN-1 as a Positive Control for P-gp and BCRP Inhibition: A Comparative Guide
In the landscape of drug discovery and development, the accurate assessment of a compound's interaction with efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) is critical. These transporters play a pivotal role in drug absorption, distribution, metabolism, and excretion (ADME), and their inhibition can lead to significant drug-drug interactions (DDIs). This guide provides a comprehensive comparison of P-gp/BCRP-IN-1 with other established positive controls for P-gp and BCRP inhibition, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their in vitro assays.
Comparison of P-gp and BCRP Inhibitors
The selection of a suitable positive control is paramount for the validation and interpretation of P-gp and BCRP inhibition assays. An ideal positive control should exhibit potent and consistent inhibitory activity. This compound has emerged as a dual inhibitor, offering a convenient option for studying both transporters simultaneously. The following table summarizes the quantitative data for this compound and other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 (P-gp) | IC50 (BCRP) | Key Characteristics |
| This compound | P-gp & BCRP | ~46.28 µM (A549 cells) | 81.22 µM (MDCK-II-BCRP cells) | Dual inhibitor, reported to have low cytotoxicity.[1] |
| P-gp/BCRP-IN-2 | P-gp & BCRP | 1.6 nM | 600 nM | A potent dual inhibitor from an oxadiazole derivative series.[2] |
| Elacridar (GF120918) | P-gp & BCRP | 0.16 µM | Potent inhibitor | A well-established and potent dual inhibitor of P-gp and BCRP.[3][4][5][6][7] |
| Ko143 | BCRP | >200-fold selectivity over P-gp | 9.7 nM (ATPase activity) | A highly potent and selective BCRP inhibitor, derived from fumitremorgin C.[8][9][10][11][12] |
| Fumitremorgin C | BCRP | Low activity | Potent inhibitor | A potent and specific BCRP inhibitor, but its use is limited by neurotoxicity.[8][13][14][15] |
| Verapamil | P-gp | ~3.9 µM | - | A first-generation P-gp inhibitor, also a calcium channel blocker.[16][17][18][19] |
| Cyclosporin A | P-gp | Potent inhibitor | - | An immunosuppressant drug that also potently inhibits P-gp.[20][21][22][23] |
Experimental Protocols
Accurate and reproducible data are the cornerstones of preclinical drug development. Below are detailed protocols for common in vitro assays used to assess P-gp and BCRP inhibition.
Bidirectional Transport Assay Using Transwell Systems
This assay is considered the gold standard for assessing transporter-mediated efflux and its inhibition. It utilizes polarized cell monolayers, such as Caco-2 or MDCK cells overexpressing the transporter of interest.
Materials:
-
Caco-2 or MDCK-II cells (wild-type and P-gp or BCRP-overexpressing)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Probe substrate (e.g., Digoxin for P-gp, Prazosin for BCRP)
-
Test inhibitor (e.g., this compound) and positive controls
-
Scintillation fluid and counter (if using a radiolabeled substrate) or LC-MS/MS for quantification
Procedure:
-
Seed cells onto Transwell inserts and culture until a confluent monolayer is formed with stable transepithelial electrical resistance (TEER) values. This typically takes about 21 days for Caco-2 cells.[16]
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Permeability: Add the probe substrate solution (with and without the inhibitor) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Permeability: Add the probe substrate solution (with and without the inhibitor) to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the probe substrate in the samples using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. A significant reduction in the efflux ratio in the presence of the inhibitor indicates inhibition of the transporter.
Vesicular Transport Assay
This assay utilizes membrane vesicles prepared from cells overexpressing the transporter of interest. It provides a more direct measure of transporter activity without the complexities of cellular uptake and metabolism.
Materials:
-
Membrane vesicles from cells overexpressing P-gp or BCRP
-
Assay buffer (e.g., Tris-sucrose buffer with MgCl2)
-
ATP and AMP (as a negative control)
-
Radiolabeled probe substrate (e.g., [3H]-N-methylquinidine for P-gp)
-
Test inhibitor and positive controls
-
Filtration apparatus and filters
-
Scintillation fluid and counter
Procedure:
-
Thaw the membrane vesicles on ice.
-
Prepare a reaction mixture containing the assay buffer, probe substrate, and the test inhibitor or vehicle.
-
Initiate the transport reaction by adding ATP to the reaction mixture. For the negative control, add AMP instead of ATP.
-
Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[24]
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold wash buffer to remove any unbound substrate.
-
Lyse the vesicles and measure the amount of substrate trapped inside using a scintillation counter.[16]
-
The ATP-dependent uptake is calculated by subtracting the uptake in the presence of AMP from that in the presence of ATP. The percent inhibition by the test compound is then calculated relative to the control.
Visualizing the Mechanisms
To better understand the experimental workflows and the role of P-gp and BCRP in drug transport, the following diagrams have been generated.
Conclusion
The selection of an appropriate positive control is a critical step in designing robust and reliable P-gp and BCRP inhibition assays. This compound presents itself as a useful tool for the dual inhibition of these important efflux transporters. However, for studies requiring high potency or selectivity for a single transporter, well-characterized inhibitors such as elacridar for potent dual inhibition, Ko143 for selective BCRP inhibition, and verapamil or cyclosporin A for P-gp inhibition remain invaluable standards. The choice of the positive control should be guided by the specific aims of the study, the assay format, and the desired level of transporter specificity. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently select and implement the most suitable positive control for their P-gp and BCRP inhibition studies, ultimately contributing to a more accurate prediction of drug disposition and potential for drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellagentech.com [cellagentech.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ko 143 | Multidrug Transporter Inhibitors: R&D Systems [rndsystems.com]
- 12. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. dovepress.com [dovepress.com]
- 18. ClinPGx [clinpgx.org]
- 19. Uromax-D | 0.4 mg+0.5 mg | Capsule | ইউরোম্যাক্স-ডি ০.৪ মি.গ্রা.+০.৫ মি.গ্রা. ক্যাপসুল | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Cyclosporine inhibition of P-glycoprotein in chronic myeloid leukemia blast phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documentsdelivered.com [documentsdelivered.com]
- 24. xenotech.com [xenotech.com]
A Comparative Guide to the Cross-Validation of P-gp/BCRP-IN-1 Effects in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and cellular effects of P-gp/BCRP-IN-1, a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The data presented herein has been compiled from various studies to offer a comprehensive overview of its activity across multiple cell lines.
P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are ATP-binding cassette (ABC) transporters that play a crucial role in the development of multidrug resistance (MDR) in cancer.[1] By actively extruding a wide range of chemotherapeutic agents from cancer cells, these transporters reduce intracellular drug concentrations, thereby diminishing their cytotoxic effects.[2] this compound is a potent inhibitor of both these efflux pumps, offering a promising strategy to overcome MDR and enhance the efficacy of anticancer drugs.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data on the cytotoxic and resistance-reversing effects of this compound in various cancer and non-cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM) |
| A549 | Human lung carcinoma | 46.28 |
| K562 | Human chronic myelogenous leukemia | 72.81 |
| K562/A02 | Adriamycin-resistant K562 (P-gp overexpressing) | 43.29 |
| MDCK-II | Madin-Darby canine kidney | 87.69 |
| MDCK-II-BCRP | MDCK-II cells transfected with human BCRP | 81.22 |
Data sourced from MedChemExpress product information.[4]
Table 2: Reversal of Drug Resistance by this compound
| Cell Line | Resistant Drug | This compound Concentration (µM) | IC50 of Resistant Drug (µM) | Reversal Fold (RF) |
| K562/A02 | Adriamycin (ADM) | 5 | 2.41 | 40.51 |
| MDCK-II-BCRP | Mitoxantrone (MX) | 5 | 18.43 | 37.40 |
Data sourced from MedChemExpress product information.[4]
Table 3: Effect of this compound on Paclitaxel Efflux
| Cell Line | Experimental Condition | Observation |
| Caco-2 | Co-incubation with Paclitaxel (PTX) | Inhibited intestinal P-gp-mediated efflux of PTX, increasing its intracellular concentration.[3] |
While specific quantitative data on the reversal of paclitaxel resistance is not detailed in the available literature, the inhibition of paclitaxel efflux in Caco-2 cells, a model for intestinal absorption, suggests a strong potential for this compound to enhance the oral bioavailability and efficacy of paclitaxel.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, K562, K562/A02, MDCK-II, MDCK-II-BCRP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Drug Accumulation Assays
P-gp Inhibition: Rhodamine 123 (Rho123) Accumulation Assay
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., K562/A02) and their parental sensitive counterparts (e.g., K562) in a 24-well plate and allow them to attach overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Rho123 Staining: Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rho123.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp efflux.
BCRP Inhibition: Hoechst 33342 (H33342) Accumulation Assay
-
Cell Seeding: Plate BCRP overexpressing cells (e.g., MDCK-II-BCRP) and their parental counterparts in a 96-well black, clear-bottom plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with different concentrations of this compound for 1 hour.
-
H33342 Staining: Add Hoechst 33342 (a fluorescent BCRP substrate) to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity directly without washing using a fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm). An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add Paclitaxel with or without this compound to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add Paclitaxel with or without this compound to the basolateral (lower) chamber.
-
-
Sampling: At designated time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Quantification: Analyze the concentration of Paclitaxel in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A decrease in the B-A/A-B efflux ratio in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action in overcoming multidrug resistance.
Caption: Experimental workflow for cross-validating this compound effects.
References
Assessing the Specificity of P-gp/BCRP-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of P-gp/BCRP-IN-1 with other common inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The data presented here is intended to help researchers assess the specificity of this compound and select the most appropriate inhibitor for their experimental needs.
Introduction to P-gp and BCRP in Multidrug Resistance
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2) are ATP-binding cassette (ABC) transporters that play a crucial role in multidrug resistance (MDR) in cancer cells. These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3][4][5] this compound is a dual inhibitor that targets both of these important transporters.[6][7]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other commonly used P-gp and BCRP inhibitors. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (P-gp) | IC50 (BCRP) | IC50 (MRP1) | EC50 (P-gp) | EC50 (BCRP) | Notes |
| This compound | P-gp & BCRP | 2.41 µM (in K562/A02 cells)[6] | 18.43 µM (in MDCK-II-BCRP cells)[6] | Not Available | 65.31 nM[6] | 98.22 nM[6] | Dual inhibitor. IC50 values represent the concentration required to reverse drug resistance. |
| Elacridar | P-gp & BCRP | ~0.16 - 0.193 µM[7][8] | Potent inhibitor | Not a significant inhibitor | Not Available | Not Available | A potent dual inhibitor of P-gp and BCRP. |
| Ko143 | BCRP | >200-fold selectivity over P-gp[6] | 26 nM[6] | >200-fold selectivity over MRP1[6] | Not Available | 26 nM[6] | A highly potent and selective BCRP inhibitor.[6] |
| Verapamil | P-gp | ~3.9 µM[1] | Not a significant inhibitor | Not a significant inhibitor | Not Available | Not Available | A first-generation P-gp inhibitor, also a calcium channel blocker. |
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the specificity of P-gp and BCRP inhibitors.
Substrate Accumulation Assays
These assays measure the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific transporter. An increase in intracellular fluorescence indicates inhibition of the transporter.
Principle: Calcein AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is then trapped inside unless effluxed by P-gp. Inhibition of P-gp leads to an accumulation of calcein and an increase in fluorescence.
Protocol:
-
Cell Seeding: Seed cells overexpressing P-gp (e.g., K562/A02, MDCKII-MDR1) in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) and a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes at 37°C.
-
Substrate Addition: Add Calcein AM to each well at a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein AM. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 494 nm and 517 nm, respectively.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) and the positive control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Principle: Hoechst 33342 is a fluorescent DNA stain that is a substrate of BCRP. Inhibition of BCRP-mediated efflux results in increased intracellular accumulation of Hoechst 33342 and consequently, higher nuclear fluorescence.
Protocol:
-
Cell Seeding: Plate cells overexpressing BCRP (e.g., MDCK-II-BCRP) in a 96-well plate.
-
Inhibitor Incubation: Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) and a known BCRP inhibitor (e.g., Ko143) as a positive control for 30-60 minutes at 37°C.
-
Substrate Addition: Add Hoechst 33342 to each well at a final concentration of 5-10 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with cold PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
Data Analysis: Determine the IC50 value of the inhibitor as described for the Calcein AM assay.
ATPase Activity Assay
Principle: P-gp and BCRP are ATP-dependent transporters. Their ATPase activity is stimulated in the presence of their substrates. Inhibitors can either stimulate or inhibit this ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing P-gp or BCRP.
-
Reaction Setup: In a 96-well plate, add the membrane vesicles, the test inhibitor at various concentrations, and a known substrate (e.g., verapamil for P-gp, sulfasalazine for BCRP) to stimulate ATPase activity. Include a positive control inhibitor.
-
Initiate Reaction: Add Mg-ATP to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add a reagent to detect the released inorganic phosphate (e.g., a molybdate-based colorimetric reagent).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-800 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of stimulation or inhibition of ATPase activity compared to the basal activity and determine the IC50 or EC50 value.
Bidirectional Transport Assay
Principle: This assay uses polarized cell monolayers (e.g., Caco-2 or MDCKII cells) grown on permeable supports to assess the directional transport of a compound. The efflux ratio (basal-to-apical permeability divided by apical-to-basal permeability) of a known P-gp or BCRP substrate is measured in the presence and absence of an inhibitor. A decrease in the efflux ratio indicates inhibition of the transporter.
Protocol:
-
Cell Culture: Culture Caco-2 or MDCKII cells on permeable Transwell® inserts until a confluent and polarized monolayer is formed.
-
Inhibitor Pre-incubation: Pre-incubate the cell monolayers with the test inhibitor on both the apical and basolateral sides for 30-60 minutes.
-
Transport Experiment: Add a known P-gp or BCRP substrate (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP) to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.
-
Sampling: At various time points, collect samples from the receiver chamber.
-
Quantification: Quantify the concentration of the substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A reduction in the efflux ratio in the presence of the inhibitor indicates its inhibitory activity.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Substrate Accumulation Assays.
Caption: Workflow for ATPase Activity Assay.
Caption: Workflow for Bidirectional Transport Assay.
References
- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ABC Transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) Expression in the Developing Human CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
P-gp/BCRP-IN-1 Efficacy in Knockout Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the dual P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, P-gp/BCRP-IN-1, with other relevant inhibitors, supported by experimental data. While direct experimental data for this compound in P-gp or BCRP knockout mouse models is not currently available in published literature, this guide leverages existing in vivo data for this compound and compares it with the established effects of other dual inhibitors in knockout models to provide a thorough evaluation for researchers.
Mechanism of Action: P-gp and BCRP Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), and Breast Cancer Resistance Protein (BCRP) are ATP-binding cassette (ABC) transporters that act as efflux pumps at biological barriers.[1][2] They actively transport a wide variety of substrates, including many therapeutic drugs, out of cells.[3][4] This action can limit the oral bioavailability and central nervous system (CNS) penetration of drugs, as well as contribute to multidrug resistance (MDR) in cancer cells.
Dual inhibitors of P-gp and BCRP, such as this compound, aim to block this efflux activity, thereby increasing the intracellular and systemic concentrations of co-administered substrate drugs.
This compound: In Vivo Efficacy
This compound, also identified as compound 19, is a potent, orally active dual inhibitor of P-gp and BCRP.[5] In vivo studies in male Sprague-Dawley rats have demonstrated its ability to significantly enhance the oral bioavailability of the P-gp/BCRP substrate drug, paclitaxel (PTX).[5]
Key Experimental Data: this compound
| Parameter | Paclitaxel (Oral, 20 mg/kg) | Paclitaxel (Oral, 20 mg/kg) + this compound (Oral, 20 mg/kg) |
| Cmax (ng/mL) | 135.4 ± 25.8 | 487.6 ± 98.3 |
| AUC (0-t) (ng·h/mL) | 321.7 ± 65.4 | 1543.2 ± 312.7 |
| Bioavailability (%) | 9.8 | 47.1 |
Data sourced from Shi W, et al. Eur J Med Chem. 2022.[5]
Comparative Efficacy in Knockout Mouse Models
To understand the full potential of this compound, it is valuable to compare its effects with those of other dual inhibitors that have been tested in P-gp (Mdr1a/1b), BCRP (Bcrp1), and dual knockout (Mdr1a/b-/-Bcrp1-/-) mouse models. These models provide a definitive measure of the impact of these transporters on drug disposition.
Elacridar and Pantoprazole: Effects on Imatinib Pharmacokinetics
A comprehensive study on the P-gp/BCRP substrate imatinib in knockout mice revealed the following:
| Mouse Strain | Treatment | AUC of Imatinib (Oral) | Brain Penetration |
| Wild-Type | Imatinib | Baseline | Baseline |
| Wild-Type | Imatinib + Elacridar | Increased | Significantly Increased |
| Wild-Type | Imatinib + Pantoprazole | Increased | Increased |
| P-gp knockout | Imatinib | Unaltered | Significantly Increased |
| BCRP knockout | Imatinib | Unaltered | Slightly Increased |
| P-gp/BCRP knockout | Imatinib | Unaltered | Significantly Higher than single knockouts |
These findings highlight that while P-gp is a major factor in systemic clearance and limiting brain penetration, the dual inhibition of both P-gp and BCRP leads to the most significant increase in brain distribution.[6][7]
Experimental Protocols
In Vivo Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Control Group: Paclitaxel administered orally at 20 mg/kg.
-
Treatment Group: this compound administered orally at 20 mg/kg, 30 minutes prior to the oral administration of paclitaxel at 20 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-paclitaxel administration.
-
Analysis: Plasma concentrations of paclitaxel were determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: Cmax, AUC, and bioavailability were calculated from the plasma concentration-time profiles.[5]
Typical Experimental Protocol in Knockout Mouse Models
-
Animals: Wild-type, P-gp knockout (Mdr1a/b-/-), BCRP knockout (Bcrp1-/-), and dual P-gp/BCRP knockout (Mdr1a/b-/-Bcrp1-/-) mice.
-
Drug Administration:
-
The substrate drug (e.g., imatinib) is administered intravenously or orally to different groups of mice.
-
In inhibitor studies, a dual inhibitor (e.g., elacridar) is co-administered with the substrate drug to wild-type mice.
-
-
Sample Collection: Blood and brain tissue are collected at specific time points.
-
Analysis: Drug concentrations in plasma and brain homogenates are quantified.
-
Data Analysis: Pharmacokinetic parameters (AUC, clearance) and brain-to-plasma concentration ratios are calculated and compared between the different mouse strains and treatment groups.[6][7]
Visualizing the Impact of P-gp/BCRP Inhibition
Signaling Pathway of Drug Efflux
Caption: P-gp and BCRP mediate drug efflux, which is blocked by this compound.
Experimental Workflow in Knockout Mouse Models
Caption: Workflow for evaluating P-gp/BCRP inhibitor efficacy in knockout mice.
References
- 1. Clinical relevance of hepatic and renal P-gp/BCRP inhibition of drugs: An International Transporter Consortium perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of P-gp/BCRP-IN-1
This guide provides a detailed comparison of the dual P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, P-gp/BCRP-IN-1. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance with supporting experimental data and methodologies.
In Vitro Efficacy of this compound
This compound has demonstrated potent activity as an inhibitor of the P-gp and BCRP efflux transporters in vitro. Its efficacy in reversing multidrug resistance (MDR) has been evaluated in various cancer cell lines.
Reversal of Multidrug Resistance
This compound effectively reverses resistance to common chemotherapeutic agents in cell lines overexpressing P-gp and BCRP. The following table summarizes its potency in sensitizing resistant cells to Adriamycin (ADM) and Mitoxantrone (MX).[1]
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) | Reversal Fold (RF) | EC50 (nM) |
| K562/A02 (P-gp overexpression) | Adriamycin (ADM) | 5 | 2.41 | 40.51 | 65.31 |
| MDCK-II-BCRP (BCRP overexpression) | Mitoxantrone (MX) | 5 | 18.43 | 37.40 | 98.22 |
IC50: The concentration of the chemotherapeutic agent required to inhibit cell growth by 50%. Reversal Fold (RF): The ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor. EC50: The concentration of this compound required to achieve 50% of its maximal effect in reversing resistance.
Cytotoxicity Profile
A crucial aspect of a successful MDR inhibitor is low intrinsic cytotoxicity, ensuring that its therapeutic effect is due to the reversal of resistance and not its own anti-proliferative activity. This compound exhibits low cytotoxicity across various cell lines.[1]
| Cell Line | IC50 (µM) |
| A549 | 46.28 |
| K562 | 72.81 |
| K562/A02 | 43.29 |
| MDCK-II | 87.69 |
| MDCK-II-BCRP | 81.22 |
In Vivo Efficacy of this compound
Comparison with Other P-gp/BCRP Inhibitors
To provide a benchmark for the expected in vivo performance of this compound, this section presents data from studies on other well-characterized dual P-gp/BCRP inhibitors, such as elacridar and tariquidar. These inhibitors have been shown to significantly increase the oral bioavailability of various anticancer drugs.
For instance, co-administration of elacridar has been shown to increase the oral bioavailability of paclitaxel, a known P-gp substrate. While specific fold-increase values can vary between studies and animal models, the principle of enhanced absorption through P-gp/BCRP inhibition is well-established. Similarly, tariquidar has demonstrated the ability to inhibit both P-gp and BCRP, although its selectivity for P-gp is higher.[2][3]
It is important to note that the in vivo efficacy of a P-gp/BCRP inhibitor is dependent on several factors, including its own pharmacokinetic properties, dosing, and the specific substrate drug it is co-administered with.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., K562/A02, MDCK-II-BCRP) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin, Mitoxantrone) in the presence or absence of a fixed concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
For apical to basolateral (A-B) transport, add the test compound (a P-gp/BCRP substrate) with or without this compound to the apical chamber.
-
For basolateral to apical (B-A) transport, add the test compound with or without the inhibitor to the basolateral chamber.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of this compound confirms its inhibitory activity.
Visualizations
Mechanism of P-gp/BCRP Inhibition
Caption: this compound inhibits drug efflux, increasing intracellular drug levels.
Experimental Workflow for Efficacy Assessment
Caption: A logical workflow for evaluating the efficacy of this compound.
References
- 1. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling P-gp/BCRP-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with P-gp/BCRP-IN-1, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a potent compound with unknown long-term health effects, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat (preferably disposable or designated for potent compounds) - Safety Goggles with Side Shields or a Full-Face Shield - Particulate Respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles (when handling stock solutions) |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene) - Disposable Lab Coat or Coveralls - Safety Goggles and Face Shield - Appropriate Respirator (based on spill size and volatility) |
Note: Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) if available.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Follow the supplier's recommendations for storage temperature, typically at -20°C or -80°C for long-term stability.
Handling Procedures:
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: Use a balance inside a containment enclosure. Handle with care to avoid generating dust. Use dedicated spatulas and weighing papers.
-
Dissolving: Add solvent to the powdered compound slowly to avoid splashing. Ensure the compound is fully dissolved before removing it from the containment area.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty vials, should be considered hazardous waste.
-
Place contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) and work surfaces thoroughly after use. A suitable decontamination solution (e.g., a mild detergent followed by an appropriate solvent rinse) should be used.
-
Regulatory Compliance: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for handling this compound and the simplified signaling pathway of its mechanism of action.
Caption: A flowchart illustrating the key steps for safely handling this compound.
Caption: this compound blocks drug efflux pumps, increasing intracellular drug concentration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
